Product packaging for 2-Azetidinecarboxylic acid, (S)-(Cat. No.:CAS No. 2133-34-8)

2-Azetidinecarboxylic acid, (S)-

Cat. No.: B555074
CAS No.: 2133-34-8
M. Wt: 101.10 g/mol
InChI Key: IADUEWIQBXOCDZ-VKHMYHEASA-N
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Description

L-Azetidine-2-carboxylic acid (AZE) is a toxic non-protein amino acid that acts as a potent proline antagonist and is an endogenously produced metabolite [2] [4] . This compound is a known constituent of certain plants like lily of the valley and sugar beets, where it functions as a natural defense mechanism [1] [7] . Its high structural similarity to L-proline allows it to be mistakenly incorporated into proteins in place of proline by cellular machinery, leading to protein misfolding and disruption of function [1] [7] . This misincorporation is a key mechanism behind its toxicity and its value as a research tool. In research settings, L-Azetidine-2-carboxylic acid is widely used to study endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [2] [8] . It is also a critical compound in neuroinflammation research; studies show it triggers pro-inflammatory and pro-apoptotic responses in microglial cells, suggesting a potential role in models of neurodegenerative diseases like multiple sclerosis [7] . Furthermore, it serves as a versatile building block in medicinal chemistry for the synthesis of various pharmaceuticals, including antibiotics and anti-cancer agents, and is used to generate conformational changes in biologically active peptides [2] [3] . The molecular basis for its biosynthesis in bacteria was recently elucidated, revealing that AZE synthases catalyze the cyclization of S-adenosylmethionine (SAM) to form this highly strained heterocycle [3] . This newfound understanding opens avenues for its use in combinatorial biosynthesis to create novel molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B555074 2-Azetidinecarboxylic acid, (S)- CAS No. 2133-34-8

Properties

IUPAC Name

(2S)-azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044020
Record name L-Azetidine-2-carboxylic acid
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Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-34-8
Record name (-)-Azetidinecarboxylic acid
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Record name (L)-Azetidine-2-carboxylic acid
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Record name L-Azetidine-2-carboxylic acid
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Record name (S)-azetidine-2-carboxylic acid
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Record name 2-AZETIDINECARBOXYLIC ACID, (S)-
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Biosynthesis and Metabolic Pathways of L Azetidine 2 Carboxylic Acid

Endogenous Biosynthesis in Producer Organisms

In nature, certain bacteria and plants have evolved the capability to synthesize L-Aze biorxiv.orgnih.gov. The core of this synthesis is an intramolecular cyclization of S-adenosylmethionine (SAM), a ubiquitous donor molecule in various metabolic reactions nih.govresearchgate.net.

Methionine Salvage Pathway (Yang Cycle)

The production of L-Azetidine-2-carboxylic acid is intricately linked to the methionine salvage pathway, also known as the Yang Cycle acs.orgnih.gov. This pathway is crucial not just for generating the precursor for L-Aze but also for recycling a key byproduct, thereby maintaining metabolic efficiency acs.org. The formation of L-Aze is catalyzed by L-Aze synthetase from S-adenosylmethionine (AdoMet), which results in the co-production of 5'-methylthioadenosine (MTA) acs.org. The accumulation of MTA can be detrimental to cells, and the Yang Cycle addresses this by converting MTA back into L-methionine, which can then be re-adenylated to form AdoMet, thus completing the cycle and sustaining the production of L-Aze acs.orgresearchgate.net.

The biosynthesis of L-Aze begins with S-adenosylmethionine (AdoMet), a molecule best known for its role as a methyl group donor nih.gov. In this unique pathway, however, AdoMet serves as the direct substrate for cyclization. The key transformation involves the intramolecular attack of the amino group on the γ-carbon of the methionine moiety within AdoMet researchgate.net. This reaction yields L-Aze and 5'-methylthioadenosine (MTA) as a byproduct acs.org. The efficient regeneration of methionine from MTA via the Yang Cycle is critical to prevent product inhibition and maintain the supply of the AdoMet precursor acs.orgresearchgate.net.

IntermediateRole in L-Aze Biosynthesis
S-adenosylmethionine (AdoMet/SAM) The direct precursor molecule that undergoes intramolecular cyclization to form L-Aze. nih.govnih.govresearchgate.net
5'-methylthioadenosine (MTA) A byproduct of the L-Aze synthesis reaction. Its accumulation can inhibit the pathway, and it is recycled back to methionine via the Yang Cycle. acs.org

The key enzyme responsible for the synthesis of L-Aze is L-Azetidine-2-carboxylic acid synthetase, with a well-characterized example being AzeJ from Pseudomonas aeruginosa PAO1 researchgate.netacs.org. AzeJ catalyzes a chemically challenging intramolecular 4-exo-tet cyclization of SAM to form the strained four-membered azetidine (B1206935) ring nih.govresearchgate.net.

Structural and biochemical analyses have revealed the catalytic mechanism of AzeJ. The enzyme binds SAM in a specific conformation that facilitates the cyclization researchgate.net. The proposed mechanism involves the deprotonated amino group of the SAM molecule acting as a nucleophile, attacking the γ-carbon. This reaction is supported by desolvation effects within the enzyme's active site and stabilized by cation-π interactions with key amino acid residues, such as Phenylalanine 134 (Phe134) researchgate.net. This interaction is believed to activate the amino group for the nucleophilic attack. The resulting product, L-Aze, forms hydrogen bonds with residues like Tyrosine 175 and the carbonyl oxygen of Phe134 within the active site researchgate.net.

Key Enzymatic Steps and Intermediates (e.g., S-adenosylmethionine (AdoMet), 5'-methylthioadenosine (MTA))

Related SAM-dependent Cyclization Reactions

The formation of L-Aze is part of a broader family of enzyme-catalyzed cyclization reactions that use SAM as a substrate to form various ring structures nih.gov. These enzymes, often referred to as SAM lyases, can generate three-, four-, or five-membered rings. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) synthase catalyzes a 3-exo-tet cyclization to form the three-membered ring of ACC, a precursor to the plant hormone ethylene (B1197577) researchgate.net. Similarly, the formation of homoserine lactones, used in bacterial quorum sensing, involves the cyclization of SAM nih.govresearchgate.net.

Furthermore, the radical SAM enzyme superfamily catalyzes a vast range of reactions, including complex cyclizations, by using a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM oup.comprinceton.edu. These enzymes are involved in the biosynthesis of diverse natural products, such as menaquinone and the antibiotic oxetanocin A oup.com. While the mechanism of AzeJ is not radical-based, these related enzymes highlight the remarkable versatility of SAM as a substrate for forming cyclic structures in nature nih.gov.

Enzyme FamilyRing Size FormedExample Product
ACC SynthaseThree-membered1-aminocyclopropane-1-carboxylic acid (ACC) researchgate.net
AzeJ/VioH Four-membered L-Azetidine-2-carboxylic acid (L-Aze) researchgate.net
Svi3-3Five-memberedHomoserine lactone (HSL) researchgate.net
Radical SAM EnzymesVariousMenaquinone, Oxetanocin A oup.com

Catabolism and Detoxification Mechanisms

Some microorganisms have evolved sophisticated mechanisms not only to resist the toxic effects of L-Aze but also to utilize it as a nutrient source. nih.govnih.gov These pathways involve enzymatic degradation that neutralizes the compound's toxicity and assimilates its components. nih.gov

Enzymatic Degradation of L-Aze

The primary mechanism for the enzymatic breakdown of L-Aze involves the hydrolytic cleavage of its four-membered ring structure. nih.govrsc.org This detoxification strategy has been identified in bacteria such as Pseudomonas sp. strain A2C and Novosphingobium sp. MBES04, which can use L-Aze as a sole source of nitrogen. nih.govrsc.org

L-Azetidine-2-carboxylate Hydrolase (AC Hydrolase)

A key enzyme responsible for the detoxification of L-Aze is L-azetidine-2-carboxylate hydrolase, also known as AC hydrolase. nih.govuniprot.org This enzyme has been characterized in Pseudomonas sp. strain A2C. nih.gov

Function and Mechanism: AC hydrolase catalyzes the hydrolytic opening of the strained azetidine ring of L-Aze. nih.govuniprot.org This reaction requires a water molecule and results in the formation of 2-hydroxy-4-aminobutyrate, a non-toxic, linear amino acid. nih.gov This product can then be further metabolized by the bacterium, allowing for the assimilation of nitrogen. nih.govnih.gov The enzyme is highly specific for L-Aze and does not act on L-proline. uniprot.org

Enzyme Family and Location: Sequence analysis has revealed that AC hydrolase is a member of the haloacid dehalogenase-like (HAD) superfamily of hydrolases. nih.govnih.gov In Pseudomonas sp. strain A2C, a model has been proposed where AC hydrolase is located in the periplasmic space. nih.gov This localization suggests a detoxification strategy where the toxic L-Aze is hydrolyzed outside the cytoplasm, minimizing its potential to interfere with intracellular protein synthesis. nih.gov The resulting 2-hydroxy-4-aminobutyrate is then transported into the cytoplasm for further metabolism. nih.gov

Azetidine Ring Opening and Product Formation (e.g., 2-hydroxy-4-aminobutyrate)

Certain microorganisms have evolved the ability to catabolize AZC, not only detoxifying the compound but also using it as a nutrient source. A key step in this process is the hydrolytic opening of the azetidine ring. In Pseudomonas sp. strain A2C, an enzyme named L-azetidine-2-carboxylate hydrolase (AC hydrolase) has been identified. nih.gov This enzyme, a member of the 2-haloacid dehalogenase (HAD) superfamily, catalyzes the cleavage of a carbon-nitrogen bond in the azetidine ring. nih.gov

The ring-opening reaction requires water as a cosubstrate and results in the formation of 2-hydroxy-4-aminobutyrate. nih.govdntb.gov.ua The identity of this product was unambiguously confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, which matched the spectrum of commercially available (S)-2-hydroxy-4-aminobutyrate. nih.gov In Pseudomonas sp. strain A2C, the AC hydrolase is located in the periplasm, suggesting that AZC is hydrolyzed outside the cytoplasm before the resulting product is transported into the cell for further metabolism. nih.gov

Cellular Resistance Mechanisms

Organisms that cannot efficiently metabolize AZC have developed various strategies to resist its toxic effects. These mechanisms range from preventing its incorporation into proteins to actively detoxifying the molecule.

Role of Aminoacyl-tRNA Synthetases (e.g., Pro-tRNA synthetases)

The toxicity of AZC begins at the level of protein synthesis, where it is recognized by prolyl-tRNA synthetase (ProRS). oup.commdpi.comnih.gov This enzyme mistakenly identifies AZC as proline, attaches it to the corresponding transfer RNA (tRNAPro), and delivers it to the ribosome for incorporation into nascent polypeptide chains. oup.commdpi.com The misincorporation of AZC, due to its different bond angles and conformational constraints compared to proline, leads to improperly folded and dysfunctional proteins. medchemexpress.comnih.gov

The specificity of ProRS is a critical determinant of an organism's sensitivity to AZC. Some organisms possess ProRS enzymes with high fidelity that can discriminate between proline and AZC. For instance, plants that naturally produce AZC have evolved ProRS enzymes that selectively use proline and exclude the analog. biorxiv.org Similarly, Arabidopsis has two Pro-tRNA synthetases; one is specific for proline, while the other, located in the cytosol, uses both proline and AZC, which is why AZC misincorporation is observed specifically in cytosolically translated proteins. biorxiv.org Aminoacyl-tRNA synthetases also have editing or proofreading functions to remove misactivated amino acids, but this mechanism can be evaded by AZC. mdpi.com

Acetylation of Carboxylic Acid Group

A direct detoxification strategy employed by some organisms, particularly yeasts, is the acetylation of AZC. nih.govtandfonline.com In Saccharomyces cerevisiae strain Sigma 1278b, a novel gene, MPR1, was discovered that encodes an N-acetyltransferase. nih.gov This enzyme, Mpr1, specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of AZC, forming N-acetyl-azetidine-2-carboxylic acid. nih.govmonarchinitiative.org This modification prevents AZC from being recognized by ProRS and incorporated into proteins, thus neutralizing its toxicity. tandfonline.com

The Mpr1 enzyme is highly specific for AZC and does not acetylate L-proline or other proline analogs. nih.gov A similar detoxification mechanism has been identified in the fungus Aspergillus nidulans, which utilizes an N-acetyltransferase called NgnA to assist in AZC resistance. researchgate.net

Enzyme Organism Function Gene
Mpr1Saccharomyces cerevisiaeDetoxifies AZC via N-acetylationMPR1 / MPR2
NgnAAspergillus nidulansAssists in AZC detoxificationngnA
Transamination Reactions for Nitrogen Assimilation

For organisms capable of breaking the azetidine ring, the resulting product can be assimilated into central metabolism. Following the hydrolytic opening of AZC to 2-hydroxy-4-aminobutyrate in the periplasm of Pseudomonas sp. strain A2C, this product is transported into the cytoplasm. nih.gov It is proposed that a GABA transporter homolog facilitates this transport. nih.gov

Once inside the cytoplasm, 2-hydroxy-4-aminobutyrate undergoes transamination. nih.gov This reaction not only serves as a final detoxification step but also allows the cell to utilize the nitrogen from the original AZC molecule, enabling the organism to grow with AZC as its sole nitrogen source. nih.gov A similar pathway exists in Aspergillus nidulans, where AZC is assimilated through the GABA metabolic pathway, supporting the role of transamination in utilizing AZC as a nitrogen source. researchgate.net

Genetic Basis of Resistance (e.g., Mpr1/Mpr2 in Saccharomyces cerevisiae)

The genetic foundation for AZC resistance is well-documented in the yeast Saccharomyces cerevisiae. The Sigma 1278b strain exhibits notable resistance to AZC, a trait absent in the common laboratory strain S288C. nih.govnih.gov This resistance is conferred by two novel genes, MPR1 and MPR2, located on chromosomes XIV and X, respectively. tandfonline.comscience.gov

These genes encode a novel N-acetyltransferase that detoxifies AZC by acetylating it. nih.govnih.gov The two genes are nearly identical, with only a single amino acid change between their protein products, and both contribute to AZC resistance. science.govoup.com The discovery that these genes were absent in the sequenced S288C strain explained the difference in sensitivity. nih.gov The introduction of the MPR1 gene into AZC-sensitive strains confers resistance, making it a useful selection marker in genetic engineering. science.govnih.gov

Unfolded Protein Response (UPR) and Autophagy

When detoxification mechanisms fail or are absent, the misincorporation of AZC into proteins leads to widespread protein misfolding, which causes proteotoxic stress. medchemexpress.comoup.com This accumulation of misfolded proteins, particularly within the endoplasmic reticulum (ER), triggers a cellular stress signaling pathway known as the Unfolded Protein Response (UPR). mdpi.combiorxiv.orgresearchgate.net

Studies in various cell types have shown that AZC treatment robustly activates the UPR. mdpi.com Specifically, it activates the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR. medchemexpress.comnih.gov Activation of the PERK pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which globally reduces protein synthesis to lessen the load of misfolded proteins. medchemexpress.comnih.gov

A consequence of UPR activation is the induction of autophagy, a cellular process for degrading and recycling damaged components, including aggregated proteins. nih.govmdpi.com AZC treatment leads to an increase in the lipidated form of the autophagy marker LC3-II, indicating the activation of autophagy. medchemexpress.comnih.gov This process has been shown to be dependent on the activation of the PERK branch of the UPR and also requires intracellular calcium (Ca2+). nih.govmdpi.com

UPR/Autophagy Component Effect of AZC Treatment Reference
PERK PathwayActivated medchemexpress.comnih.gov
ATF6 PathwayActivated medchemexpress.comnih.gov
Phosphorylated eIF2αIncreased medchemexpress.comnih.gov
LC3-II (Autophagy Marker)Increased medchemexpress.comnih.gov
Protein MisfoldingInduced medchemexpress.comoup.combiorxiv.org

Molecular Mechanisms of L Azetidine 2 Carboxylic Acid Action

Proline Mimicry and Misincorporation into Proteins

The core of L-Azetidine-2-carboxylic acid's toxicity lies in its ability to be substituted for proline during protein synthesis. acs.orguts.edu.au This process, known as misincorporation, occurs because the cellular machinery responsible for protein assembly often fails to distinguish between the two imino acids. google.com Once incorporated, the smaller, more strained four-membered ring of Aze imposes different conformational constraints on the polypeptide chain compared to proline, leading to aberrant protein structures. nih.gov This fundamental mechanism is responsible for a wide range of its toxic and teratogenic effects observed in various organisms. wikipedia.orguts.edu.au The substitution is not benign; it can alter protein folding, function, and even create novel, potentially immunogenic, protein structures called neo-epitopes. google.comuts.edu.au

Impact on Protein Conformation and Folding

The substitution of proline with Aze has profound consequences for the three-dimensional structure of proteins. google.comnih.gov Proline's unique five-membered ring restricts the geometry of the polypeptide backbone, often inducing specific kinks or turns that are critical for achieving the correct final protein conformation. The smaller four-membered ring of Aze alters these geometric constraints, impacting the protein's final folded state. nih.govmdpi.com

Collagen, the most abundant protein in mammals, is particularly rich in proline and is highly sensitive to Aze. The stability of collagen's signature triple helix structure is heavily dependent on the conformational properties of its proline and hydroxyproline (B1673980) residues. When Aze is incorporated, it destabilizes this triple helix. caymanchem.comnih.gov The collagen-like extended conformation is energetically less favorable for Aze than for proline. nih.gov This disruption prevents the proper formation and secretion of procollagen (B1174764), which is found in non-helical conformations within the cell. google.comcaymanchem.com Studies have shown that even low levels of substitution can introduce local deformations, making the triple helix more flexible, while high levels of substitution can severely distort or destabilize the entire structure. nih.gov This effect is a primary contributor to the developmental and connective tissue disorders seen with Aze toxicity. oup.com

Protein StructureEffect of Aze IncorporationSupporting Evidence
Polypeptide Flexibility Aze-containing peptides are more flexible than their proline counterparts. nih.govEnergy computation analysis shows decreased repulsive noncovalent interactions. nih.gov
Tertiary Structure Altered bond angles change the overall tertiary structure of proteins. google.commdpi.comObserved in various tissues and proteins, including collagen. google.com
Collagen Triple Helix The triple helix is destabilized and its formation is disrupted. caymanchem.comnih.govAze makes the collagen-like conformation energetically less favorable; procollagen is retained in non-helical forms. google.comnih.gov

A direct consequence of altered protein conformation is an increase in protein misfolding and the formation of aggregates. caymanchem.commedchemexpress.com The incorporation of Aze leads to the accumulation of misfolded proteins within the endoplasmic reticulum (ER), triggering a cellular stress pathway known as the Unfolded Protein Response (UPR). biorxiv.orgnih.govnih.gov This response is a defense mechanism to restore protein homeostasis, but prolonged activation can lead to cell death. nih.gov In various cell types, including HeLa cells, Aze treatment has been shown to induce ER stress, marked by the activation of UPR markers like ATF6 cleavage and increased phosphorylation of eIF2α. mdpi.comnih.govmedchemexpress.com This accumulation of aberrant proteins can lead to the formation of aggregates, which are hallmarks of cellular toxicity and are implicated in various diseases. mdpi.com

Destabilization of Collagen Triple Helix

Specificity of Misincorporation (e.g., cytosolically translated proteins)

Research indicates that the misincorporation of Aze is not uniform across all cellular compartments. Proteomic studies in Arabidopsis have confirmed that Aze is specifically misincorporated into proteins that are translated on cytosolic ribosomes. biorxiv.orgnih.gov This specificity is directly linked to the properties of the different ProRS enzymes within the cell. As mentioned, the cytosolic ProRS in Arabidopsis is non-selective, readily using Aze, while the organellar (mitochondrial and chloroplast) ProRS is highly specific for proline. nih.gov This leads to a scenario where proteins synthesized in the cytosol are disproportionately affected by Aze toxicity, while those synthesized within mitochondria and chloroplasts are largely protected. biorxiv.org This targeted disruption of the cytosolic proteome is a key aspect of the molecular action of L-Azetidine-2-carboxylic acid.

Cellular Stress Responses Elicited by L-Aze

L-Azetidine-2-carboxylic acid (L-Aze) is a structural analog of the amino acid proline. mdpi.combiorxiv.orgresearchgate.net Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline, leading to altered protein structures, misfolding, and aggregation. mdpi.combiorxiv.orgresearchgate.netoup.com This accumulation of aberrant proteins, particularly within the endoplasmic reticulum, triggers a cascade of cellular stress responses designed to restore proteostasis. mdpi.combiorxiv.orgdntb.gov.ua

Endoplasmic Reticulum (ER) Stress Induction

The incorporation of L-Azetidine-2-carboxylic acid into newly synthesized polypeptides disrupts their proper folding, leading to an accumulation of misfolded proteins within the lumen of the endoplasmic reticulum (ER). mdpi.commedchemexpress.commdpi.com This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR). mdpi.combiorxiv.orgdntb.gov.ua The UPR aims to alleviate stress by reducing the protein load and enhancing the protein-folding capacity of the ER. mdpi.commdpi.com L-Aze has been identified as a potent inducer of ER stress in various cell types, including mammalian cells like HeLa and BV2 microglia, as well as in plants. mdpi.combiorxiv.orgmdpi.com This response is a primary pathogenic mechanism of AZE-induced cellular dysfunction. mdpi.comresearchgate.net

Activation of Unfolded Protein Response (UPR) Pathways

The UPR is mediated by three main ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PRKR-like Endoplasmic Reticulum Kinase (PERK), and Activating Transcription Factor 6 (ATF6). mdpi.comnih.govfrontiersin.org Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone Binding Immunoglobulin Protein (BiP). frontiersin.org Upon accumulation of misfolded proteins, BiP preferentially binds to them, releasing the sensors and allowing their activation. frontiersin.org

Research indicates that L-Aze treatment does not activate all UPR branches equally. Studies in HeLa cells and microglial cells have shown that L-Aze robustly activates the PERK and ATF6 arms of the UPR. mdpi.comresearchgate.netmdpi.com In contrast, the IRE1 pathway does not appear to be significantly activated by L-Aze in some cell models. mdpi.comresearchgate.net In BV2 microglial cells, however, AZE treatment was shown to cause a robust activation of a broad range of UPR genes, including ERN1 (which encodes IRE1), PERK, and ATF6. mdpi.comnih.gov

The activation of the PERK pathway is a prominent feature of the cellular response to L-Aze. mdpi.comnih.gov Upon its release from BiP, PERK oligomerizes and autophosphorylates, activating its kinase domain. nih.gov Studies have demonstrated that L-Aze treatment leads to the activation of PERK in various models, including mouse oligodendrocytes and BV2 microglial cells. mdpi.comnih.govoup.com The requirement of this pathway in response to L-Aze-induced stress is highlighted by experiments using specific PERK inhibitors. For instance, the use of the inhibitor AMG PERK 44 was shown to abolish the L-Aze-induced phosphorylation of eIF2α and subsequent downstream events, confirming that PERK activation is a necessary step in the signaling cascade. mdpi.comnih.gov This activation is crucial for initiating downstream adaptive responses. nih.gov

L-Azetidine-2-carboxylic acid also triggers the ATF6 branch of the UPR. mdpi.commdpi.comoup.com When released from BiP, full-length ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. mdpi.com This active fragment then moves to the nucleus to function as a transcription factor. mdpi.com

Treatment of HeLa cells with L-Aze results in a significant decrease in the levels of full-length ATF6, which is indicative of its cleavage and activation. mdpi.comnih.gov This effect has been observed to occur within hours of exposure to the compound. mdpi.comnih.gov Similarly, in vivo studies in mice showed nuclear translocation of ATF6 in oligodendrocytes following Aze administration. oup.com In BV2 microglial cells, AZE treatment led to a significant upregulation of ATF6 gene expression, which was notably prevented by co-administration of L-proline. mdpi.comnih.gov

A primary downstream target of activated PERK is the eukaryotic translation initiation factor 2 alpha (eIF2α). nih.gov PERK directly phosphorylates eIF2α, an event that leads to the attenuation of global protein synthesis, thereby reducing the influx of new proteins into the stressed ER. mdpi.comnih.govnih.gov

Numerous studies have confirmed that L-Aze treatment markedly increases the levels of phosphorylated eIF2α (phospho-eIF2α) in different cell types. mdpi.commedchemexpress.comnih.gov In HeLa cells, a significant increase in phospho-eIF2α levels was observed after just 3 hours of treatment with 5 mM L-Aze. nih.gov This phosphorylation event is dependent on PERK activation, as it can be abolished by specific PERK inhibitors. mdpi.comnih.gov Interestingly, the L-Aze-induced elevation of phospho-eIF2α has also been shown to be dependent on intracellular Ca²⁺, suggesting a complex interplay between ER stress and calcium homeostasis. mdpi.comnih.gov

A hallmark of the UPR is the transcriptional upregulation of ER chaperones to increase the protein-folding capacity of the cell. frontiersin.org The most prominent of these is the Binding Immunoglobulin Protein (BiP), also known as GRP78. The active fragments of both ATF6 and the downstream effector of the PERK pathway (ATF4) contribute to the induction of BiP expression. mdpi.comnih.gov

Consistent with its role as an ER stress inducer, L-Azetidine-2-carboxylic acid treatment leads to a significant upregulation of BiP protein levels. mdpi.commedchemexpress.commedchemexpress.com In HeLa cells, a 1.5-fold increase in BiP was detected after 6 hours of exposure to L-Aze. nih.gov Similarly, studies in Arabidopsis found that L-Aze treatment triggers the UPR, which involves the induction of BiP homologs. biorxiv.org This response serves as a direct indicator of the cell's attempt to manage the burden of misfolded proteins generated by L-Aze incorporation. mdpi.combiorxiv.org

Interactive Data Tables

Table 1: Effect of L-Azetidine-2-carboxylic Acid on UPR Markers in HeLa Cells

MarkerTreatmentObservationImplicationReference(s)
Full-Length ATF6 5 mM L-Aze (3-9h)2.5-fold decreaseActivation via cleavage mdpi.comnih.gov
Phospho-eIF2α 5 mM L-Aze (3-9h)2-fold increasePERK pathway activation mdpi.comnih.gov
BiP 5 mM L-Aze (6-9h)1.5-fold increaseGeneral ER stress response mdpi.comnih.gov
XBP1 mRNA 5 mM L-Aze (6h)No significant splicingIRE1 pathway not activated mdpi.comresearchgate.net

Table 2: Gene Expression Changes in AZE-Treated BV2 Microglial Cells

GeneTreatment DurationEffect of AZE (1000 µM)Effect of AZE + L-proline (50 µM)Reference(s)
PERK 6hSignificant upregulationUpregulation significantly diminished mdpi.comnih.gov
PERK 24hSignificant upregulationUpregulation significantly diminished mdpi.comnih.gov
ATF6 6hSignificant upregulationUpregulation significantly reduced mdpi.comnih.gov
ATF6 24hSignificant upregulationNo significant reduction mdpi.comnih.gov

L-Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. researchgate.netnih.gov As a structural analog of L-proline, AZE can be mistakenly incorporated into proteins, leading to a variety of cellular stress responses. researchgate.netnih.gov This article details the molecular mechanisms through which AZE exerts its effects, focusing on endoplasmic reticulum (ER) stress, autophagy, and apoptosis.

Role of Calcium Homeostasis in ER Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of misfolded proteins in the ER, a condition known as ER stress, triggers the unfolded protein response (UPR) to restore normal function. mdpi.comnih.gov L-Azetidine-2-carboxylic acid is known to induce ER stress by causing protein misfolding and aggregation. medchemexpress.commedchemexpress.com

Calcium (Ca2+) is a crucial second messenger in the cell, and its homeostasis is tightly linked to ER function. The ER serves as a major intracellular Ca2+ store. Studies have shown that while AZE induces ER stress, it does not appear to trigger the release of Ca2+ from the ER. mdpi.comnih.gov However, it does seem to reduce the cytosolic Ca2+ increase that is typically induced by agents like thapsigargin, which inhibit the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. mdpi.comnih.govresearchgate.net Furthermore, AZE treatment has been observed to decrease the time constant for Ca2+ clearance from the cytosol, although the ER's Ca2+ storage capacity and mitochondrial Ca2+ uptake remain unaffected. mdpi.comnih.gov

Interestingly, the cellular response to AZE-induced ER stress, specifically the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and the subsequent lipidation of microtubule-associated protein light chain 3 (LC3), is dependent on intracellular Ca2+. mdpi.comnih.gov Chelation of intracellular Ca2+ with BAPTA-AM significantly reduces the levels of both phospho-eIF2α and lipidated LC3, highlighting the essential role of Ca2+ in mediating the downstream effects of AZE-induced ER stress. mdpi.comnih.gov

Autophagy Induction

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can be initiated in response to ER stress as a mechanism to clear misfolded proteins and restore homeostasis. mdpi.comnih.gov

A key indicator of autophagy is the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. mdpi.commedchemexpress.com Treatment of cells with AZE leads to a significant increase in the levels of LC3-II. mdpi.comnih.gov This upregulation of LC3-II points to the activation of autophagy in response to AZE-induced ER stress. mdpi.comnih.gov When autolysosomal degradation is blocked, the accumulation of LC3-II in AZE-treated cells is even more pronounced, confirming an increase in autophagic flux. mdpi.com

The UPR consists of three main signaling branches, one of which is the protein kinase RNA-like ER kinase (PERK) pathway. mdpi.comnih.gov Upon activation, PERK phosphorylates eIF2α, which leads to a general attenuation of protein translation but also the preferential translation of certain stress-response proteins. nih.govmedchemexpress.com Research has demonstrated that the AZE-induced lipidation of LC3 is dependent on the activation of the PERK pathway. mdpi.comnih.govresearchgate.net The use of a specific PERK inhibitor has been shown to block the AZE-induced increase in LC3-II levels. mdpi.comnih.gov This indicates that the PERK arm of the UPR is a crucial link between AZE-induced ER stress and the subsequent induction of autophagy. mdpi.comnih.gov

Apoptotic and Pro-inflammatory Effects

In addition to inducing ER stress and autophagy, L-Azetidine-2-carboxylic acid also exhibits pro-apoptotic and pro-inflammatory effects in various cell types, particularly in microglial cells. nih.govmedchemexpress.commedchemexpress.com

Apoptosis, or programmed cell death, is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in this process, with proteins like BAX promoting apoptosis and Bcl-2 inhibiting it. medchemexpress.comresearchgate.net Studies have shown that exposure to AZE leads to an increase in the expression of the pro-apoptotic protein BAX, while the expression of the anti-apoptotic protein Bcl-2 is not significantly affected. medchemexpress.comresearchgate.net This results in an increased BAX/Bcl-2 ratio, which shifts the cellular balance towards apoptosis and ultimately leads to cell death. nih.govmedchemexpress.comresearchgate.net This effect is particularly evident at higher concentrations of AZE. nih.govresearchgate.net

L-Azetidine-2-carboxylic acid has been shown to induce a robust pro-inflammatory response in microglial cells, which are the resident immune cells of the central nervous system. nih.gov A key indicator of this inflammatory activation is the release of nitric oxide (NO). nih.govresearchgate.netmdpi.com Treatment of microglial cells with AZE results in a significant increase in the production and release of NO. nih.govresearchgate.net This increased NO release is part of a broader inflammatory cascade that includes the upregulation of other pro-inflammatory markers. nih.gov

Phosphorylation of eIF2α

Apoptotic and Pro-inflammatory Effects

Expression of Pro-inflammatory Markers (e.g., IL-1β, IL-6, NOS2, CD68, MHC-2a)

L-Azetidine-2-carboxylic acid (AZE) has been shown to trigger significant pro-inflammatory responses in microglial cells, the resident immune cells of the central nervous system. mdpi.com Due to its structural similarity to L-proline, AZE can be mistakenly incorporated into proteins, leading to protein misfolding and cellular stress, which can initiate inflammatory pathways. mdpi.comnih.gov

Research conducted on BV2 microglial cells, a widely used model for studying neuroinflammation, demonstrates that exposure to AZE leads to a marked increase in the expression of several key pro-inflammatory markers. nih.govresearchgate.net These markers are indicative of a shift in microglia towards an activated, pro-inflammatory state. The affected markers include:

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.

Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in inflammation and the acute phase response. mdpi.com

Nitric Oxide Synthase 2 (NOS2): An enzyme responsible for the production of nitric oxide (NO), a signaling molecule that, at high levels, contributes to inflammation and cellular damage. mdpi.comnih.gov

CD68: A glycoprotein (B1211001) expressed on the surface of macrophages and activated microglia, serving as a marker for these cell types. nih.govresearchgate.net

MHC Class IIa (MHC-2a): A molecule crucial for presenting antigens to helper T cells, linking the innate and adaptive immune systems. Its upregulation signifies an enhanced antigen-presenting capacity, characteristic of activated microglia. nih.govresearchgate.net

Studies have shown that treatment of BV2 microglial cells with AZE, particularly at concentrations of 1000 µM, results in a robust upregulation of the gene expression of IL-1β, IL-6, NOS2, CD68, and MHC-2a. nih.govresearchgate.net This inflammatory response is also accompanied by an increase in nitric oxide release, further confirming the pro-inflammatory effect of AZE on these cells. mdpi.com This evidence collectively indicates that AZE-induced toxicity is strongly associated with the promotion of pro-inflammatory activity in microglia. nih.gov

Table 1: Effect of L-Azetidine-2-carboxylic Acid on Pro-inflammatory Marker Expression in BV2 Microglial Cells

Marker Effect of AZE Treatment Research Finding Citation
IL-1β Increased Expression Gene expression is significantly upregulated following AZE exposure. nih.govresearchgate.net
IL-6 Increased Expression A robust increase in gene expression is observed, with levels increasing over 600-fold at 6 and 24 hours post-treatment. nih.govresearchgate.netmdpi.com
NOS2 Increased Expression Gene expression is markedly increased, correlating with elevated nitric oxide production. mdpi.comnih.govresearchgate.net
CD68 Increased Expression Gene expression is induced after 6 hours of AZE treatment. nih.govresearchgate.netmedchemexpress.com
MHC-2a Increased Expression Gene expression is significantly upregulated, indicating microglial activation. nih.govresearchgate.net
Upregulation of Matrix Metalloproteinase 9 (MMP-9)

In addition to stimulating the expression of pro-inflammatory cytokines and markers, L-Azetidine-2-carboxylic acid also influences the expression of enzymes involved in the degradation of the extracellular matrix (ECM). Specifically, research has identified that AZE treatment induces the expression of Matrix Metalloproteinase 9 (MMP-9). nih.govresearchgate.net

MMP-9 is a zinc-dependent endopeptidase that plays a critical role in breaking down components of the ECM, such as collagen. In the context of the central nervous system, the upregulation of MMP-9 is associated with various pathological processes, including neuroinflammation and the breakdown of the blood-brain barrier. The induction of MMP-9 expression is considered a critical factor in regulating microglial motility and structural plasticity. mdpi.comnih.gov

In studies involving BV2 microglial cells, exposure to AZE was found to upregulate the gene expression of MMP-9. nih.govmedchemexpress.com This effect was particularly noted at 24 hours post-treatment, suggesting a role for AZE in later-stage inflammatory responses and tissue remodeling. medchemexpress.com The induction of this powerful ECM-degrading enzyme highlights another mechanism through which AZE can contribute to pathological changes within the cellular microenvironment. researchgate.net

Table 2: Effect of L-Azetidine-2-carboxylic Acid on MMP-9 Expression

Enzyme Effect of AZE Treatment Research Finding Citation
MMP-9 Upregulated Expression Gene expression of MMP-9 is induced in BV2 microglial cells, particularly at 24 hours post-exposure to AZE. nih.govresearchgate.netmedchemexpress.com

Biological and Physiological Effects of L Azetidine 2 Carboxylic Acid

Allelopathic and Defensive Roles in Plants

L-Azetidine-2-carboxylic acid (A2C) is a potent secondary metabolite that plays a crucial role in how certain plants interact with their environment. walshmedicalmedia.com It functions as a defense mechanism by deterring herbivores and inhibiting the growth of competing plants. nih.govbiorxiv.org This toxic proline analog is produced by plants in the Liliaceae and Agavaceae families, as well as by some cultivars of Beta vulgaris like beetroot and sugar beet. researchgate.net

Inhibition of Competing Vegetation Growth

A2C exhibits strong allelopathic properties by inhibiting the growth of surrounding vegetation. biorxiv.orguts.edu.au Early studies demonstrated its potent inhibitory effect on the growth of carrot phloem explants. uts.edu.au It has also been shown to be lethal to mung bean seedlings at low concentrations. uts.edu.au The mechanism behind this inhibition lies in its structural similarity to the amino acid proline. nih.gov This resemblance allows A2C to be mistakenly incorporated into proteins in place of proline, a process that disrupts protein structure and function, leading to a toxic effect on susceptible plants. nih.govacs.org Research on Arabidopsis thaliana has shown that A2C toxicity is particularly due to the low amino acid specificity of the cytosolic prolyl-tRNA synthetase, which fails to distinguish between proline and A2C. nih.gov

A study on the allelopathic potential of Delonix regia identified L-azetidine-2-carboxylic acid as one of the phytotoxins responsible for inhibiting the growth of other plants. aloki.hu The release of these toxic compounds from various plant parts, including leaves and flowers, contributes to the dominance of the species by suppressing understory growth. jircas.go.jp

Poisoning of Predators (e.g., insects)

The defensive capabilities of L-azetidine-2-carboxylic acid extend to herbivores, particularly insects. walshmedicalmedia.com When ingested by predators, A2C is misincorporated into their proteins, leading to toxic effects. biorxiv.orguts.edu.au This mechanism of poisoning was first reported in 1976 when foliage from Urginea maritima, containing high concentrations of A2C, had a lethal effect on the cotton leafworm (Spodoptera littoralis) larvae. uts.edu.au The consumption of A2C by these larvae resulted in retarded growth, mortality, and the development of grossly deformed pupae. uts.edu.au

The toxicity of A2C is a result of its ability to be activated by prolyl-tRNA synthetase and incorporated into proteins at proline sites, leading to protein misfolding. nih.gov This disruption of protein synthesis and function is a key factor in its insecticidal properties. uts.edu.au

Effects on Root Growth and Ion Transport in Plants

L-Azetidine-2-carboxylic acid significantly inhibits the root growth of various plants, including Arabidopsis. nih.gov This inhibition can be reversed by supplementing with L-proline, but not D-proline, confirming that A2C's toxicity is linked to its role as a proline analog. nih.govbiorxiv.org The misincorporation of A2C into proteins, particularly those translated in the cytosol, leads to an accumulation of misfolded proteins, triggering a global stress response known as the unfolded protein response. nih.govresearchgate.net

Furthermore, A2C has been shown to be a potent inhibitor of ion release to the xylem in the roots of barley (Hordeum vulgare) at relatively low concentrations. nih.govnih.gov While it also inhibits ion uptake into the root to a lesser extent, its primary effect is on the process of releasing ions from the symplast into the xylem. nih.govnih.govoup.com This inhibition of ion transport is not due to a reduction in influx at the plasma membrane or an increase in influx to the vacuoles. nih.gov

Table 1: Effects of L-Azetidine-2-carboxylic Acid on Plant Growth and Physiology

Effect Organism(s) Studied Key Findings References
Inhibition of competing vegetation growthCarrot (Daucus carota), Mung bean (Phaseolus aureus), Arabidopsis thalianaA2C inhibits growth by being misincorporated into proteins instead of proline. uts.edu.aunih.govnih.gov
Poisoning of predatorsCotton leafworm (Spodoptera littoralis)Ingestion of A2C leads to larval growth retardation, mortality, and deformed pupae. uts.edu.au
Inhibition of root growthArabidopsis thaliana and other plantsA2C inhibits root growth, an effect reversible by L-proline. nih.govbiorxiv.org nih.govbiorxiv.org
Inhibition of ion transportBarley (Hordeum vulgare)A2C potently inhibits the release of ions to the xylem. nih.govnih.gov nih.govnih.gov

Antimicrobial Activities

L-Azetidine-2-carboxylic acid also exhibits notable antimicrobial properties, making it a compound of interest for its potential use against various pathogens.

Antibacterial Properties

A2C has been shown to be toxic to a variety of bacteria. caymanchem.com The antibacterial activity stems from its ability to be mistakenly used in protein synthesis in place of proline, leading to the formation of non-functional proteins. uts.edu.au Early studies demonstrated the growth-inhibitory effects of A2C on Escherichia coli, which could be reversed by the addition of proline. uts.edu.au Some synthetic derivatives of A2C have also been found to be effective against bacterial pathogens. unimelb.edu.au However, certain bacteria, such as Pseudomonas sp. strain A2C, have developed mechanisms to not only tolerate A2C but also to use it as a sole source of nitrogen by hydrolyzing the azetidine (B1206935) ring. nih.gov

Antifungal Properties

L-Azetidine-2-carboxylic acid has demonstrated significant antifungal activity. nih.gov It has been identified as the main active ingredient in the rhizomes of Disporopsis aspera responsible for activity against Podosphaera xanthii, the causal agent of powdery mildew in cucurbits. nih.gov Research has shown that A2C has both curative and eradicative effects on this fungus. nih.govresearchgate.net Microscopic observations revealed that curative application of A2C inhibited mycelial growth and prevented the formation of conidiophores, thereby interrupting the life cycle of the powdery mildew. nih.govresearchgate.net Eradicative spraying caused the mycelia to fracture and the conidiophores to become deformed, preventing further spore production. nih.govresearchgate.net These findings suggest the potential of using A2C as a biocontrol agent for fungal plant diseases. nih.govnih.gov Some synthetic derivatives of A2C have also shown effectiveness against fungal pathogens. unimelb.edu.au

Table 2: Antimicrobial Activity of L-Azetidine-2-carboxylic Acid

Activity Target Organism(s) Mechanism/Effect References
AntibacterialEscherichia coli and other bacteriaInhibits growth by being incorporated into proteins instead of proline. uts.edu.au uts.edu.aucaymanchem.com
AntifungalPodosphaera xanthii (powdery mildew)Inhibits mycelial growth, causes mycelial fracture and conidiophore deformity. nih.govresearchgate.net nih.govresearchgate.net
Efficacy Against Specific Fungi (e.g., Podosphaera xanthii, powdery mildew)

L-Azetidine-2-carboxylic acid has demonstrated significant antifungal activity, particularly against Podosphaera xanthii, the fungus responsible for powdery mildew in cucurbits like cucumbers, melons, and pumpkins. nih.govresearchgate.net Research has identified L-Aze as the primary active compound in the rhizomes of Disporopsis aspera that inhibits this destructive plant pathogen. nih.govresearchgate.net

Studies have shown that L-Aze exhibits both curative and eradicative properties against P. xanthii in vivo. nih.govresearchgate.net Microscopic examination revealed that when applied curatively, L-Aze inhibits the growth of the fungal mycelia, leading to hollowed-out sections and preventing the formation of conidiophores, which are essential for reproduction. This effectively interrupts the life cycle of the powdery mildew. nih.govresearchgate.net When used eradicatively on existing infections, L-Aze causes the fungal mycelia to fracture and deforms the conidiophores, halting the production of new spores. nih.govresearchgate.net

The potent antifungal action of L-Aze against powdery mildew has led to its consideration as a promising, environmentally friendly biopesticide. acs.orgnih.gov Its natural origin and biodegradability make it an attractive alternative to conventional chemical fungicides. acs.org

Therapeutic and Pharmacological Implications

The ability of L-Azetidine-2-carboxylic acid to be misincorporated into proteins gives it a range of therapeutic and pharmacological possibilities, which are currently being explored in several areas of medical research.

Anti-cancer Research

The potential of L-Azetidine-2-carboxylic acid as an anti-cancer agent is an active area of investigation, with research focusing on its ability to inhibit cancer cell growth and modulate the tumor's interaction with the immune system. nih.govcaymanchem.com

L-Azetidine-2-carboxylic acid has been shown to inhibit the growth of certain cancer cells. For instance, it has demonstrated inhibitory effects on type IV collagen-producing murine mammary cancer cells in vitro, with an IC50 value of 7.6 µg/ml. caymanchem.com The mechanism behind this is linked to its identity as a proline analogue. caymanchem.com By being incorporated into proteins instead of proline, L-Aze can induce protein misfolding and aggregation, leading to endoplasmic reticulum (ER) stress. medchemexpress.commdpi.com This disruption of protein synthesis can be particularly detrimental to rapidly proliferating cancer cells that have a high demand for protein production. nih.gov The induction of ER stress can activate cellular pathways that lead to apoptosis, or programmed cell death. medchemexpress.com

A novel approach in cancer immunotherapy involves using L-Azetidine-2-carboxylic acid to enhance the immunogenicity of tumors, making them more recognizable and susceptible to attack by the immune system. nih.govtaylorandfrancis.com When L-Aze is incorporated into proteins within tumor cells, it creates mutated proteins that can be processed and presented as neoantigens on the cell surface. nih.govthno.org These neoantigens can be recognized by the immune system as foreign, triggering an anti-tumor immune response. nih.gov

Research has shown that delivering L-Aze specifically to breast cancer cells in mice led to the activation of cellular immune responses, significant inhibition of tumor growth, and reduced pulmonary metastasis. nih.gov Interestingly, this approach also increased the sensitivity of the tumors to immune checkpoint inhibitors, such as anti-PD-1 antibodies, suggesting a synergistic effect that could improve the efficacy of existing cancer immunotherapies. nih.govtandfonline.com

Inhibition of Cancer Cell Growth

Anti-fibrotic Effects (e.g., Liver Fibrosis)

L-Azetidine-2-carboxylic acid has shown promise in mitigating fibrosis, particularly liver fibrosis. nih.govnih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, most notably collagen. nih.gov As a proline analogue, L-Aze can interfere with collagen synthesis. nih.govnih.gov

In studies with rats that had carbon tetrachloride-induced liver cirrhosis, treatment with L-Azetidine-2-carboxylic acid resulted in a reduction in collagen formation in the liver. nih.govnih.gov This was accompanied by a decrease in the available pool of free proline, while the synthesis of other, non-collagenous proteins appeared to be unaffected. nih.govnih.gov By destabilizing the collagen triple helix and reducing its extracellular localization, L-Aze can help to ameliorate the fibrotic process. caymanchem.com These findings suggest a potential therapeutic role for L-Aze in treating fibrotic diseases. researchgate.netunl.edu

Development of Enzyme Inhibitors

The unique structure of L-Azetidine-2-carboxylic acid makes it a valuable scaffold for the development of enzyme inhibitors. google.com Its ability to mimic proline allows it to interact with the active sites of enzymes that normally bind proline or proline-containing substrates. mdpi.com This has been exploited in the design of inhibitors for enzymes such as angiotensin-converting enzyme (ACE). google.comsemanticscholar.org

For example, derivatives of L-Azetidine-2-carboxylic acid have been synthesized and shown to be effective ACE inhibitors, which are crucial in the management of hypertension. google.com By modifying the L-Aze structure, researchers can create potent and specific inhibitors for a variety of enzymatic targets, highlighting its versatility as a building block in medicinal chemistry. semanticscholar.org

Applications in Polypeptide Structure Modification

The substitution of L-proline with L-Azetidine-2-carboxylic acid (AZE) provides a method for modifying the structure of polypeptides. acs.org Because AZE is a smaller molecule with different conformational properties than proline, its incorporation can significantly alter the folding and stability of proteins. acs.orgnih.gov

In one study, researchers engineered Escherichia coli to produce a repetitive polypeptide with the sequence -(AlaGly)3ProGluGly-. acs.org When these bacteria were grown in a medium containing AZE but lacking proline, they produced a modified polypeptide where 25-40% of the proline residues were replaced by AZE. acs.orgacs.org The original polypeptide formed a disordered solid, but the AZE-containing version adopted a β-sheet structure. acs.orgacs.org This demonstrates that even a partial substitution of proline with AZE can induce significant changes in the secondary structure of a polypeptide. acs.org

This ability to alter protein conformation has been explored in the context of collagen, a protein rich in proline. acs.org The incorporation of even a small amount of AZE (as little as 4%) into collagen is sufficient to destabilize its characteristic triple-helix structure. acs.org The altered bond angles and conformational constraints introduced by the AZE residue disrupt the normal folding pattern of the protein. nih.govgoogle.com This destabilizing effect is due to increased flexibility in the peptide chain containing AZE compared to one with proline, which entropically disfavors ordered structures like the collagen triple helix. nih.gov

Developmental and Reproductive Toxicology

L-Azetidine-2-carboxylic acid has been shown to exert significant toxic effects on development and reproduction in animal studies. nih.govmedchemexpress.com These effects are largely attributed to its interference with protein synthesis, particularly collagen, which is crucial for the structural integrity of many tissues. nih.gov

Teratogenic Effects

A teratogen is a substance that can cause birth defects. L-Azetidine-2-carboxylic acid has been identified as a teratogenic agent in studies on hamsters and rats. nih.govjst.go.jp In hamsters, administration of AZE during gestation led to a significant reduction in fetal weight and an increase in external anomalies such as subcutaneous hemorrhage and cleft palate. nih.gov Similarly, in rats, AZE administration during pregnancy resulted in increased mortality and various malformations in the offspring. jst.go.jp

Table 1: Teratogenic Effects of L-Azetidine-2-carboxylic Acid in Animal Models

Species Observed Effects Reference
Hamster Reduced fetal weight, subcutaneous hemorrhage, cleft palate. nih.gov

Disruption of Skeletal Development

A primary teratogenic effect of L-Azetidine-2-carboxylic acid is the disruption of skeletal development. nih.govjst.go.jp In hamster fetuses, AZE treatment resulted in retarded ossification (the process of bone formation), synchronous vertebral ossification, and shortening of bones. nih.gov In rats, administration of AZE during early organogenesis led to skeletal malformations including fusion of cervical vertebral arches, fusion of thoracic vertebral bodies, and defects in the cervical vertebral body. jst.go.jp These skeletal abnormalities are likely a direct consequence of AZE's interference with collagen synthesis, as collagen is a major component of bone and cartilage. nih.gov

Retardation of Lung Growth and Surfactant Synthesis

Studies in fetal rats have demonstrated that L-Azetidine-2-carboxylic acid can retard lung growth and the synthesis of pulmonary surfactant. nih.gov Surfactant is a complex mixture of lipids and proteins that lines the alveoli and is essential for normal breathing. Administration of AZE to pregnant rats resulted in fetal lungs that were about 50% smaller than those of control animals, with a corresponding reduction in DNA content. nih.gov

Electron microscopy revealed less fibrillar collagen in the lungs of AZE-treated fetuses. nih.gov The development of the air sacs was delayed, and the epithelial cells retained glycogen (B147801) for longer, with fewer cells developing the lamellar bodies where surfactant is stored. nih.gov Furthermore, the amount of disaturated phosphatidylcholine, a key component of surfactant, was reduced by 50%. nih.gov These findings suggest that AZE's disruption of fibroblast function and collagen deposition has a significant negative impact on the growth and maturation of the alveolar epithelium. nih.gov

Disrupted Dentinogenesis

Dentinogenesis, the formation of dentin, a primary component of teeth, is also disrupted by L-Azetidine-2-carboxylic acid. medchemexpress.commedchemexpress.com Studies in rats and mice have shown that AZE administration interferes with this process. medchemexpress.commedchemexpress.com In vitro studies on mouse tooth germs revealed that AZE affects the differentiation of odontoblasts, the cells responsible for dentin formation. nih.gov This interference with dental cytodifferentiation is another example of how AZE's disruption of protein synthesis can impact development. nih.gov

Immunological and Neurological Considerations

Recent research has begun to explore the immunological and neurological effects of L-Azetidine-2-carboxylic acid. oup.commdpi.com These studies suggest that AZE may play a role in inflammatory processes and could be a potential environmental factor in certain neurological diseases. oup.commdpi.commsaustralia.org.au

In vitro studies using BV2 microglial cells, which are the primary immune cells of the central nervous system, have shown that AZE can trigger pro-inflammatory and pro-apoptotic (cell death-promoting) responses. mdpi.comnih.gov Exposure to AZE led to a significant reduction in cell viability and an increase in the release of nitric oxide, a marker of inflammation. mdpi.comnih.gov AZE also increased the expression of pro-inflammatory markers such as IL-1β, IL-6, and CD68. mdpi.comnih.gov Furthermore, AZE induced the expression of matrix metalloproteinase 9 (MMP-9), an enzyme that degrades the extracellular matrix and is involved in microglial motility. mdpi.comnih.gov

There is a hypothesis that the misincorporation of AZE into myelin basic protein (MBP), a key component of the myelin sheath that insulates nerve fibers, could be a factor in the pathogenesis of multiple sclerosis (MS). oup.comuts.edu.au The substitution of proline with AZE could alter the structure of MBP, potentially creating new epitopes that trigger an autoimmune response against myelin. google.commsaustralia.org.au Studies in mice have shown that AZE can induce an oligodendrogliopathy, a disease of the cells that produce myelin, which recapitulates some of the pathological features of MS without the infiltration of white blood cells. oup.com

Table 2: Immunological and Neurological Effects of L-Azetidine-2-carboxylic Acid in BV2 Microglial Cells

Marker Effect of AZE Treatment Reference
Cell Viability Decreased mdpi.comnih.gov
Nitric Oxide Release Increased mdpi.comnih.gov
IL-1β Expression Increased mdpi.comnih.gov
IL-6 Expression Increased mdpi.comnih.gov
CD68 Expression Increased mdpi.comnih.gov

Potential Role in Multiple Sclerosis Pathogenesis

L-Azetidine-2-carboxylic acid (Aze) has been implicated as a potential environmental factor in the pathogenesis of multiple sclerosis (MS). mdpi.com The "Aze hypothesis" posits that this non-protein amino acid, due to its structural similarity to L-proline, can be mistakenly incorporated into proteins. nih.govresearchgate.net This misincorporation is thought to be particularly relevant for proline-rich proteins of the central nervous system (CNS), such as myelin basic protein (MBP). nih.govoup.comresearchgate.net

The substitution of Aze for proline can lead to the misfolding of MBP and other related molecules. nih.govresearchgate.net This misconstruction may alter the structure, function, and antigenicity of these proteins. nih.gov Such alterations are hypothesized to contribute to the formation of MS lesions, which are believed to originate in the myelin sheath. nih.gov The misfolded proteins can trigger an unfolded protein response (UPR), a cellular stress response that may be a primary process in the development of MS. oup.com In fact, some research suggests that the consumption of Aze from dietary sources, in conjunction with genetic predisposition, could be a contributing factor to the onset of MS. nih.gov

Studies in animal models have provided some support for this hypothesis. For instance, when adult mice were administered Aze, they exhibited clinical signs reminiscent of mice with MBP mutations. oup.com These signs were accompanied by distinct pathological changes in the CNS, including oligodendrocyte damage, myelin blistering, and microglial activation, which are features also observed in the normal-appearing white matter of MS patients. oup.com It is theorized that the misincorporation of Aze into myelin proteins during the period of myelinogenesis in early life could lead to a progressive UPR, contributing to both the inflammatory and degenerative aspects of MS. oup.com

Effects on Microglial Cells

L-Azetidine-2-carboxylic acid has been shown to exert significant pro-inflammatory and pro-apoptotic effects on microglial cells, the resident immune cells of the central nervous system. mdpi.comnih.gov In vitro studies using the BV2 microglial cell line have demonstrated that exposure to Aze can lead to a dose-dependent reduction in cell viability and an increase in apoptosis. mdpi.comnih.gov

The pro-inflammatory response of microglial cells to Aze is characterized by a robust increase in the release of nitric oxide and the expression of several pro-inflammatory markers. mdpi.comnih.gov Research has documented elevated levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), NOS2, CD68, and MHC-2a following Aze treatment. mdpi.comnih.gov Furthermore, Aze has been found to induce the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, and brain-derived neurotrophic factor (BDNF), which are both key regulators of microglial motility and structural plasticity. mdpi.comnih.gov

The toxic effects of Aze on microglia are linked to the induction of endoplasmic reticulum (ER) stress due to protein misfolding. mdpi.comresearchgate.net This ER stress activates the unfolded protein response (UPR), as evidenced by the upregulation of UPR-related genes such as ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, and GADD34. researchgate.net The pro-apoptotic effects are further highlighted by an increased BAX/Bcl2 ratio. mdpi.com Interestingly, the detrimental effects of Aze on microglial cells, including the activation of the UPR and alterations in M1 phenotypic markers, can be almost entirely prevented by the co-administration of L-proline. researchgate.net

Table 1: Effects of L-Azetidine-2-carboxylic Acid on BV2 Microglial Cell Viability and Inflammatory Markers

Concentration of AzeEffect on Cell ViabilityEffect on Nitric Oxide ReleaseChanges in Pro-inflammatory Marker ExpressionReference
> 1000 µMSignificantly reducedRobust increaseIncreased IL-1β, IL-6, NOS2, CD68, MHC-2a mdpi.comnih.gov

Table 2: Molecular Effects of L-Azetidine-2-carboxylic Acid on BV2 Microglial Cells

Molecular TargetObserved EffectReference
BAX/Bcl2 ratioIncreased mdpi.com
Matrix Metalloproteinase 9 (MMP-9)Induced expression mdpi.comnih.gov
Brain-Derived Neurotrophic Factor (BDNF)Induced expression mdpi.comnih.gov
Unfolded Protein Response (UPR) Genes (ATF4, ATF6, etc.)Robust activation researchgate.net

Advanced Research Methodologies and Techniques

Proteomics and Metabolomics in L-Aze Research

Proteomics and metabolomics offer powerful platforms to investigate the global effects of L-Aze on cellular proteins and metabolites. These approaches provide a broad, systems-level view of the cellular response to this toxic proline analogue.

Non-targeted Proteomics for Misincorporation Detection

Non-targeted proteomics is a key technique to confirm the misincorporation of L-Aze into proteins in place of proline. dntb.gov.ua This approach involves the analysis of the entire protein complement of a cell or organism to identify modifications and substitutions. In studies involving both plants and microorganisms, non-targeted proteomics has demonstrated that L-Aze is indeed incorporated into newly synthesized proteins. dntb.gov.uanih.gov This misincorporation leads to the production of aberrant proteins, which can result in protein misfolding, aggregation, and the induction of cellular stress responses. nih.gov The detection of L-Aze-containing peptides via mass spectrometry provides direct evidence of this misincorporation event.

The misincorporation of L-Aze can have significant consequences for protein structure and function, potentially leading to toxic gain-of-function or non-functional proteins. nih.gov This has been linked to various diseases, including neurological disorders like multiple sclerosis, where the misincorporation of L-Aze into myelin basic protein is a hypothesized contributing factor. nih.gov

Free Amino Acid Profiling

This technique is also valuable for investigating the metabolic fate of L-Aze itself. For instance, in some organisms, L-Aze can be catabolized, and the resulting metabolites can be identified through amino acid analysis. nih.gov In Escherichia coli, for example, alanine (B10760859) has been identified as a major catabolite of L-Aze. nih.gov Furthermore, amino acid profiling can reveal competitive interactions between L-Aze and other amino acids, such as proline, for transport and incorporation into proteins. nih.gov

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are instrumental in identifying the specific genes and pathways involved in the cellular response to L-Aze. These methods allow researchers to dissect the mechanisms of toxicity and resistance at the molecular level.

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to measure the expression levels of specific genes. In L-Aze research, qRT-PCR has been pivotal in demonstrating the activation of stress response pathways. For instance, studies have shown that exposure to L-Aze upregulates the expression of genes involved in the unfolded protein response (UPR), a cellular mechanism that deals with the accumulation of misfolded proteins in the endoplasmic reticulum. mdpi.com

In microglial cells, L-Aze treatment has been shown to increase the expression of pro-inflammatory genes like IL-6 and markers of endoplasmic reticulum stress such as ATF4, ATF6, and PERK. mdpi.comnih.gov Conversely, co-administration of L-proline can significantly reduce the expression of these genes, highlighting the competitive nature of their interaction. mdpi.com Similarly, in plants, qRT-PCR analysis has confirmed the upregulation of UPR-related genes, such as AtBiP1/2 and AtBiP3, in response to L-Aze treatment.

Table 1: Gene Expression Changes in Response to L-Azetidine-2-carboxylic acid
Organism/Cell TypeGeneFunctionObserved ChangeReference
BV2 Microglial CellsIL-6Pro-inflammatory cytokineUpregulated mdpi.comnih.gov
BV2 Microglial CellsATF4Unfolded Protein ResponseUpregulated mdpi.com
BV2 Microglial CellsPERKUnfolded Protein ResponseUpregulated mdpi.com
ArabidopsisAtBiP1/2Unfolded Protein ResponseUpregulated
ArabidopsisAtBiP3Unfolded Protein ResponseUpregulated

Gene Deletion and Complementation Studies

Gene deletion and complementation studies are powerful genetic tools used to identify genes that are essential for resistance to toxic compounds like L-Aze. In these experiments, specific genes are knocked out (deleted) to observe the effect on the organism's sensitivity to L-Aze. Complementation involves reintroducing the deleted gene to confirm its role in resistance.

In the yeast Saccharomyces cerevisiae, deletion of genes involved in protein quality control, particularly the proteasome, leads to increased sensitivity to L-Aze. nih.govnih.gov This indicates that a functional protein degradation system is crucial for clearing the misfolded proteins generated by L-Aze misincorporation. Furthermore, studies in Aspergillus nidulans have identified a gene, azhA, which is involved in the assimilation of L-Aze. researchgate.net Deletion of azhA impairs the fungus's ability to grow on L-Aze as a sole nitrogen source. researchgate.net Complementation with the functional azhA gene restores this ability, confirming its role in L-Aze metabolism. researchgate.net

Chemical-Genetic Interaction Screens

Chemical-genetic interaction screens are high-throughput methods used to systematically identify genes that modulate the cellular response to a specific chemical. nih.govnih.gov These screens typically involve testing a large collection of gene deletion mutants for altered sensitivity to the chemical of interest. nih.govnih.gov

In the context of L-Aze research in Saccharomyces cerevisiae, chemical-genetic interaction screens have been instrumental in uncovering a wide range of cellular processes involved in coping with L-Aze-induced stress. nih.govnih.gov These screens have identified numerous genes whose deletion results in either increased sensitivity (negative interaction) or increased resistance (positive interaction) to L-Aze. nih.govnih.gov

Genes showing negative interactions with L-Aze are often involved in:

Protein quality control: This includes components of the proteasome, confirming the importance of protein degradation in mitigating L-Aze toxicity. nih.govnih.gov

Actin cytoskeleton organization and endocytosis: These findings suggest a role for these processes in managing the proteotoxic stress caused by L-Aze. nih.govnih.gov

Genes that suppress L-Aze toxicity (positive interactions) have been linked to:

Amino acid sensing and the TOR pathway: This suggests that modulating nutrient sensing pathways can influence the cell's ability to tolerate L-Aze. nih.govnih.gov

Amino acid permeases: These proteins are responsible for the uptake of amino acids, including L-Aze, into the cell. nih.govnih.gov Mutations in these genes can reduce L-Aze uptake, thereby conferring resistance. nih.govnih.gov

Table 2: Summary of Chemical-Genetic Interactions with L-Azetidine-2-carboxylic acid in S. cerevisiae
Interaction TypeCellular Processes ImplicatedExample Genes/PathwaysReference
Negative (Increased Sensitivity)Protein Quality ControlProteasome subunits nih.govnih.gov
Negative (Increased Sensitivity)Actin Cytoskeleton Organization- nih.govnih.gov
Negative (Increased Sensitivity)Endocytosis- nih.govnih.gov
Positive (Increased Resistance)Amino Acid SensingTOR Pathway nih.govnih.gov
Positive (Increased Resistance)Amino Acid UptakeAmino acid permeases nih.govnih.gov

Structural Biology Techniques

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of L-azetidine-2-carboxylic acid (L-Aze) in complex with enzymes and as part of peptide structures. These studies provide atomic-level insights into molecular recognition, conformational effects, and the catalytic mechanisms of enzymes that interact with this non-proteinogenic amino acid.

A notable example is the crystallographic analysis of L-azetidine-2-carboxylate hydrolase (A2CH) from Pseudomonas sp. strain A2C. nih.gov This enzyme is crucial for the detoxification of L-Aze by catalyzing the hydrolytic opening of the azetidine (B1206935) ring. nih.gov Recombinant A2CH was successfully overexpressed, purified, and crystallized, with diffraction data collected to a high resolution of 1.38 Å. nih.gov The crystals belonged to the P21 space group, and the analysis suggested that the asymmetric unit contains one enzyme subunit. nih.gov

Table 1: Crystallographic Data for L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C

Parameter Value
Space Group P2₁
Unit-cell parameters a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, β = 105.5°
Resolution 1.38 Å
Vₘ value 2.2 ų Da⁻¹

Data sourced from Igarashi et al., 2010. nih.gov

Further crystallographic studies have focused on L-Aze synthases, such as AzeJ. nih.gov The crystal structure of the AzeJ homodimer has been solved, revealing the active site in complex with its products, 5'-methylthioadenosine (MTA) and L-Aze. nih.gov This structural information is critical for understanding the enzyme's catalytic mechanism. nih.govresearchgate.net Crystallization of AzeJ in the presence of S-adenosylmethionine (SAM), the substrate, resulted in a complex containing both MTA and L-Aze, providing a snapshot of the post-catalytic state without significant structural rearrangements. researchgate.net The amine group of the L-Aze product was observed forming hydrogen bonds with key residues in the active site, namely the hydroxyl group of Tyr175 and the carbonyl oxygen of Phe134. researchgate.net

In the context of peptides, X-ray diffraction has been used to confirm the structure of synthetic azetidine-containing compounds. For instance, the crystal structure of an unsaturated carboxylic acid precursor to a library of 2-azetidinylcarboxylic acids was determined, showing hydrogen bonding that contributes to its stability. acs.org These structural analyses are fundamental for validating synthetic routes and understanding the inherent stereochemistry of these novel amino acid analogs.

Molecular dynamics (MD) simulations serve as a computational microscope to explore the dynamic behavior and conformational landscapes of L-Aze-containing peptides and proteins. These simulations complement experimental techniques by providing insights into the time-resolved motions and energetic properties of these molecules.

A key prerequisite for accurate MD simulations is the development of reliable force field parameters for non-standard residues like L-Aze. Research has been conducted to parameterize L-Aze for use in molecular dynamics simulations, which is essential for evaluating its effect on the conformation of peptides, such as homo-pentapeptides. science.gov

MD simulations have been employed to understand the substrate specificity of kinases like cdc2 kinase and cdk5. In these studies, L-Aze was used as a proline homolog in synthetic peptides. The simulations indicated that the pyrrolidine (B122466) ring of proline is optimal for stabilizing a β-turn at the phosphorylation site. nih.gov The probability of this turn structure, as calculated from the simulations, was found to be related to the experimentally determined Kₘ values of the peptides for the enzymes. nih.gov This suggests that the conformational constraints imposed by the imino acid ring are crucial for substrate recognition. nih.gov

Furthermore, MD calculations have been utilized to investigate the enzymatic hydrolysis of halogenated compounds by L-2-haloacid dehalogenases. researchgate.net In this research, MD simulations revealed that enzymes capable of defluorination sample more compact conformations, which facilitates more effective interactions with the small fluorine atom. researchgate.net While not directly focused on L-Aze, this demonstrates the power of MD simulations in correlating protein dynamics with catalytic activity, a principle applicable to enzymes that process L-Aze.

The incorporation of L-azetidine-2-carboxylic acid into peptides significantly influences their conformational properties due to the smaller, more constrained four-membered ring compared to proline's five-membered ring. Conformational analysis of peptides containing L-Aze has been a subject of extensive research, employing both computational energy calculations and spectroscopic techniques. nih.gov

Spectroscopic studies, including CD, 13C-NMR, and 1H-NMR, have been used to assess the secondary structure of synthetic tetrapeptides containing L-Aze. nih.gov For the tetrapeptide Boc-(L-Aze-L-Pro)₂-Opcp, the analysis concluded that in trifluoroethanol, it adopts an all-cis peptide bond conformation with torsion angles (phi and psi) compatible with a left-handed helix. nih.gov In contrast, the peptide Boc-(L-Pro)₃-L-Aze-Opcp was found to have both cis and trans peptide bonds, suggesting that the introduction of a single L-Aze residue can perturb the typical secondary structure of a proline-rich sequence. nih.gov

The influence of L-Aze extends to its ability to induce specific secondary structures. It has been noted as a γ-bend inducer, similar to other Cα-tetrasubstituted, N-alkylated α-amino acid residues. acs.org This property is valuable in peptide design and protein engineering for creating specific structural motifs. The partial replacement of proline with L-Aze in repetitive polypeptides has been shown to allow the material to adopt a β-sheet structure in the solid state, a conformation not typically favored by proline-rich sequences. acs.org

Molecular Dynamics Simulations

Synthetic Biology and Bioproduction

The advent of synthetic biology and computational tools has enabled the in silico design of novel biosynthetic pathways for the production of valuable compounds like L-azetidine-2-carboxylic acid. A prime example of this approach is the design of a de novo biosynthesis route for L-Aze in Escherichia coli. acs.orgnih.gov

Researchers have designed a biological route for L-Aze production by leveraging the methionine salvage pathway, also known as the Yang Cycle. acs.orgnih.gov The biosynthesis of L-Aze in some bacteria is known to start from S-adenosyl-L-methionine (AdoMet), which is converted to L-Aze and 5'-methylthioadenosine (MTA) by an L-Aze synthase. acs.org The in silico design focused on constructing a pathway in E. coli that could efficiently generate the precursor AdoMet and recycle the MTA byproduct back into the central metabolism, thus creating a sustainable production system. acs.org

The designed pathway involves several key steps:

L-Aze Synthesis: Heterologous expression of an L-Aze synthase to convert AdoMet to L-Aze and MTA.

MTA Recycling (Yang Cycle): Introduction of the Yang Cycle to convert the byproduct MTA back into methionine, which can then be re-converted to AdoMet. This is crucial for maintaining the precursor pool and preventing the accumulation of potentially toxic MTA.

Precursor Supply Enhancement: Computational models identified bottlenecks in the supply of key precursors like 5-phosphoribosyl 1-pyrophosphate (PRPP) and ATP, which are essential for both AdoMet synthesis and the Yang Cycle. acs.orgnih.gov The in silico design included strategies to overexpress genes involved in PRPP and ATP regeneration.

This computational-led approach allows for the rational design of metabolic pathways, predicting potential issues and guiding the subsequent genetic engineering efforts for efficient bioproduction. acs.org

Following the in silico design, systematic metabolic engineering strategies are employed to translate the computational blueprint into a high-producing microbial strain. For L-Aze production in E. coli, several genetic modifications were implemented to enhance the efficiency of the designed pathway. acs.orgnih.gov

Key engineering strategies included:

Enhancement of PRPP Supply: The supply of 5-phosphoribosyl 1-pyrophosphate (PRPP), a crucial precursor, was strengthened. acs.orgnih.gov

Construction of the ATP-Adenine Cycle: To regenerate ATP, which is consumed during the synthesis of AdoMet, an ATP-adenine cycle was constructed. acs.orgnih.gov This involved expressing adenine (B156593) phosphoribosyltransferase (encoded by the apt gene) to convert adenine (a byproduct of the Yang cycle) back into AMP. acs.org

Engineering Strain Resistance: L-Aze can be toxic to cells due to its misincorporation into proteins in place of proline. acs.org To mitigate this, strategies such as enhancing the in vivo synthesis of L-proline were employed to increase the strain's resistance to L-Aze. acs.org

Through these systematic engineering efforts, a final E. coli strain was developed that could produce L-Aze from glucose with a titer of 568.5 mg/L in a laboratory setting. acs.orgnih.gov This work provides a foundation for the cost-effective and sustainable production of L-Aze, demonstrating the power of combining in silico design with rational strain engineering. acs.org

Table 2: Engineered Strains and L-Aze Production

Strain Modification Key Engineering Strategy L-Aze Titer (mg/L)
Initial Heterologous Pathway Expression of L-Aze synthase and Yang Cycle Low / Not Detected
Enhanced PRPP Supply Overexpression of PRPP synthesis genes Increased Production
Strengthened ATP-Adenine Cycle Expression of adenine phosphoribosyltransferase Further Increased Production
Final Engineered Strain Combination of all strategies including resistance engineering 568.5

Data synthesized from Zheng et al., 2024. acs.orgnih.gov

In Silico Design of Biosynthetic Pathways

Bioassays and In Vitro/In Vivo Models

Advanced research methodologies are crucial for elucidating the biological effects of L-Azetidine-2-carboxylic acid (Aze). A range of bioassays and models, from plate-based growth inhibition to whole-animal studies, have been employed to understand its mechanisms of toxicity and potential therapeutic implications.

Plate-based Assays for Growth Inhibition

Plate-based assays are a fundamental tool for assessing the growth-inhibitory effects of L-Azetidine-2-carboxylic acid across different organisms, including plants and bacteria. biorxiv.orguts.edu.au These assays typically involve exposing the organism to varying concentrations of the compound in a controlled plate environment and measuring the subsequent growth.

In studies involving the plant Arabidopsis thaliana, L-Azetidine-2-carboxylic acid has been shown to be a broad inhibitor of plant growth when added to the growth medium on plates. biorxiv.org This inhibitory effect can be reversed by the supplementation of L-proline, but not D-proline, highlighting the specific antagonistic relationship between Aze and its proteinogenic analogue. biorxiv.org Research has also demonstrated that other amino acids, such as alanine, glycine, and glutamine, can partially restore growth in the presence of Aze. biorxiv.org

Similar growth inhibition has been observed in bacteria. Early toxicity studies using Escherichia coli demonstrated that L-Azetidine-2-carboxylic acid is a potent growth inhibitor, an effect that can be fully counteracted by the addition of equal concentrations of DL-proline. uts.edu.au The compound was also found to be lethal to mung bean seedlings at low concentrations. uts.edu.au These plate-based methods are instrumental in screening for inhibitory effects and understanding the basic interactions of L-Azetidine-2-carboxylic acid with cellular processes. biorxiv.orguts.edu.au

Table 1: Growth Inhibition Studies of L-Azetidine-2-carboxylic acid

Organism Assay Type Findings Reference
Arabidopsis thaliana Plate-based growth assay Aze is a broad inhibitor of plant growth, reversible by L-proline. biorxiv.org
Escherichia coli Plate-based growth assay Aze is growth inhibitory; this effect is fully protected by DL-proline. uts.edu.au
Mung bean (Phaseolus aureus) seedlings Not specified Aze was lethal at low concentrations. uts.edu.au

Cell Viability and Apoptosis Assays

The cytotoxicity of L-Azetidine-2-carboxylic acid is frequently evaluated using cell viability and apoptosis assays in various cell lines, particularly those of mammalian origin. These assays are critical for understanding the compound's impact at the cellular level.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to measure cell viability. In studies with BV2 microglial cells, exposure to increasing concentrations of L-Azetidine-2-carboxylic acid (typically in the range of 0–2000 µM) resulted in a significant, dose-dependent reduction in cell viability. researchgate.netresearchgate.netmdpi.comnih.gov This decrease in viability becomes more pronounced with longer exposure times. researchgate.netmdpi.comnih.gov Co-administration of L-proline has been shown to prevent this reduction in cell viability, even at concentrations 20 times lower than that of Aze. mdpi.com

To determine if the observed cell death is due to apoptosis, researchers employ techniques such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining, followed by flow cytometry. researchgate.netresearchgate.netnih.gov Studies on BV2 cells have confirmed that L-Azetidine-2-carboxylic acid induces apoptosis. researchgate.netresearchgate.netnih.gov Further investigation into the molecular mechanisms of this apoptosis has involved western blot analyses of key regulatory proteins. These analyses have revealed that Aze treatment leads to an increased expression of the pro-apoptotic protein BAX and an increased BAX/Bcl-2 ratio, which is indicative of a shift towards apoptosis. researchgate.netresearchgate.netmdpi.comnih.govmedchemexpress.com

Table 2: Effects of L-Azetidine-2-carboxylic acid on Cell Viability and Apoptosis

Cell Line Assay Key Findings Reference
BV2 microglial cells MTT Assay Dose-dependent reduction in cell viability, particularly at concentrations >1000 µM. researchgate.netresearchgate.netmdpi.comnih.gov
BV2 microglial cells Annexin V-FITC/PI Staining Increased apoptosis. researchgate.netresearchgate.netnih.gov
BV2 microglial cells Western Blot Increased BAX/Bcl-2 ratio. researchgate.netresearchgate.netmdpi.comnih.gov

Nitric Oxide Release Assays

The pro-inflammatory effects of L-Azetidine-2-carboxylic acid are often investigated by measuring the release of nitric oxide (NO), a key signaling molecule in inflammatory responses. The Griess assay is the standard method for quantifying nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

In studies using BV2 microglial cells, treatment with L-Azetidine-2-carboxylic acid has been shown to cause a robust and dose-dependent increase in the release of nitric oxide. researchgate.netresearchgate.netmdpi.comnih.gov This effect mirrors the reduction in cell viability, suggesting a link between the inflammatory response and cytotoxicity. researchgate.netresearchgate.netmdpi.comnih.gov The increased NO release is considered an indicator of microglial activation and a pro-inflammatory state. researchgate.netnih.gov Co-treatment with L-proline has been demonstrated to almost completely prevent the Aze-induced increase in nitric oxide secretion, further supporting the protective role of proline. mdpi.comresearchgate.net

Table 3: L-Azetidine-2-carboxylic acid and Nitric Oxide Release in BV2 Microglial Cells

Assay Concentration Range of Aze Duration of Exposure Key Finding Reference
Griess Assay 0–2000 µM 3, 6, 12, and 24 hours Robust and dose-dependent increase in nitric oxide release. researchgate.netresearchgate.netmdpi.comnih.gov

Animal Models for Toxicity and Therapeutic Studies

Studies in mice, including CD1 and BALB/c strains, have been prominent. researchgate.netnih.govnih.gov When administered orally or intraperitoneally to adult CD1 mice, high doses of Aze (e.g., 600 mg/kg) induced clinical signs similar to those seen in MBP-mutant (shiverer) mice, which are characterized by a lack of myelin. researchgate.netoup.com Pathological analyses in these mice revealed dose-dependent damage to oligodendrocytes, including apoptosis and features of endoplasmic reticulum stress. nih.govoup.com Furthermore, neonatal mice exposed to Aze both in utero and postnatally exhibited more severe effects than their mothers, including greater levels of apoptosis in the spinal cord white matter. nih.gov In a breast cancer model using BALB/c mice, nanoparticles were used to deliver Aze specifically to tumor cells to enhance their immunogenicity. nih.gov

Research using pregnant Wistar rats has demonstrated the teratogenic effects of L-Azetidine-2-carboxylic acid. medchemexpress.com Intraperitoneal injections on specific gestational days resulted in skeletal malformations, delayed ossification, growth retardation, and higher mortality in the fetuses. medchemexpress.com Similarly, studies in hamsters have also shown the teratogenic potential of Aze. medchemexpress.com These findings underscore the detrimental impact of Aze on fetal development, particularly on the formation of proline-rich proteins like collagen. uts.edu.aumedchemexpress.com

Table 4: Summary of Animal Model Studies on L-Azetidine-2-carboxylic acid

Animal Model Key Findings Reference
Adult CD1 Mice High doses induced clinical signs similar to MBP-mutant mice; caused oligodendrocyte apoptosis and stress. researchgate.netnih.govoup.com
Neonatal Mice In utero and postnatal exposure led to more marked pathological effects compared to dams, including increased apoptosis in the CNS. nih.gov
Pregnant Wistar Rats Teratogenic effects including skeletal malformations, delayed ossification, and growth retardation in fetuses. medchemexpress.com
Hamsters Exhibited teratogenic effects. medchemexpress.com

Synthesis and Chemical Modification of L Azetidine 2 Carboxylic Acid and Its Derivatives

Stereoselective Synthetic Methodologies

The construction of the chiral azetidine (B1206935) ring requires precise control of stereochemistry. Various strategies have been developed, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic methods.

A common and cost-effective strategy for synthesizing enantiopure compounds is to start from readily available chiral molecules. L-aspartic acid and L-glutamic acid have served as effective precursors for L-azetidine-2-carboxylic acid. clockss.orgrsc.org

One efficient route begins with L-aspartic acid, which is converted over several steps into a key intermediate, tert-butyl N-Boc-L-homoserine. clockss.org This process involves selective protection and esterification of the carboxyl groups, followed by reduction of the β-carboxyl group to a primary alcohol. clockss.org Another approach utilizes L-glutamic acid as the chiral template to prepare a β-lactam intermediate, which then undergoes a series of transformations including a cationic Dieckmann cyclization to form the azetidine scaffold. rsc.org These methods leverage the inherent stereochemistry of the starting amino acid to establish the desired (S)-configuration at the C2 position of the azetidine ring. A multigram-scale synthesis starting from L-aspartic acid has been developed that avoids column chromatography, making it suitable for large-scale production. clockss.org

A versatile strategy for accessing functionalized azetidine-based amino acids involves an organometallic route followed by asymmetric reduction. chemrxiv.orgacs.org This method begins with the addition of organometallic nucleophiles to commercially available 3-azetidinones to form tertiary alcohols. acs.org Subsequent α-lithiation and β-elimination, promoted by sec-butyllithium (B1581126) (s-BuLi), generates an azetinyllithium intermediate. chemrxiv.orgacs.org Trapping this intermediate with carbon dioxide yields unsaturated azetinyl-carboxylic acids. chemrxiv.orgacs.org

The crucial stereoselective step is the subsequent metal-catalyzed asymmetric reduction of the prochiral unsaturated ring. chemrxiv.orgresearchgate.net This hydrogenation can be performed using either palladium for a cis-hydrogenation or chiral ruthenium complexes to achieve high levels of enantioselectivity, furnishing a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org This sequence allows for the synthesis of novel, non-natural substituted azetidine amino acids. chemrxiv.org

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves a γ-functionalized α-amino acid derivative where the nitrogen atom displaces a leaving group at the γ-position to form the four-membered ring. acs.org Two prominent methods for achieving this are direct N-alkylation and the Mitsunobu reaction. researchgate.netcsic.es

In one strategy, a protected L-aspartate derivative is converted to an amino alcohol. researchgate.netcsic.es The nitrogen is protected with a 2-(trimethylsilyl)ethanesulfonyl (SES) group, which is a potent electron-withdrawing group. researchgate.net Cyclization can then be achieved under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) to afford the protected azetidine in high yield. researchgate.netcsic.es

Alternatively, direct intramolecular N-alkylation can be employed. clockss.org In this variation, the hydroxy group of the amino alcohol is converted into a good leaving group, such as an iodide or a tosylate. clockss.org The cyclization then occurs under basic conditions (e.g., Cs₂CO₃) to yield the N-protected azetidine. clockss.org This direct N-alkylation was selected for a large-scale, chromatography-free synthesis where the amino group was protected with a tosyl (Ts) group instead of the more expensive SES group. clockss.org The cyclization of the N-Ts intermediate proceeded in 94% yield. clockss.org

The functionalization of the α-carbon of the azetidine ring provides access to α-substituted derivatives. A powerful method for achieving this is the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. rsc.orgrsc.org In this protocol, an N-substituted azetidine-2-carboxylic acid ester, often derived from an inexpensive chiral source like (S)-1-phenylethylamine, is complexed with borane (B79455) (BH₃). rsc.org This N-borane complex serves to activate the α-position for deprotonation by a strong base, such as lithium diisopropylamide (LDA). rsc.orgrsc.org

The resulting enolate can then be alkylated with various electrophiles (e.g., benzyl (B1604629) bromide) in a highly diastereoselective manner. rsc.org The stereochemical outcome is predominantly controlled by the chiral auxiliary on the nitrogen and the borane complex, leading to the synthesis of various α-substituted azetidine-2-carboxylic acid esters with good yields and high diastereoselectivity. rsc.orgdntb.gov.ua

The 2-cyano group can serve as a precursor to the 2-carboxylic acid functionality. Enantiopure 2-cyano azetidines can be synthesized and subsequently hydrolyzed to afford the corresponding L-azetidine-2-carboxylic acids. researchgate.netresearchgate.net This hydrolysis is performed under conditions that avoid cleavage of the strained azetidine ring or epimerization at the chiral center. researchgate.net The synthesis of the requisite 2-cyano azetidines can be achieved through the intramolecular cyclization of a metallated amino nitrile, a process where the diastereoselectivity can be thermodynamically controlled. researchgate.net This method provides a reliable route to the final acid product from a stable nitrile intermediate. researchgate.netacs.org

Diastereoselective α-Alkylation

Derivatization for Structure-Activity Relationship Studies

L-Azetidine-2-carboxylic acid and its derivatives are frequently used as tools in medicinal chemistry to probe biological systems. Their rigid structure helps in understanding the conformational requirements for binding to enzymes and receptors. Derivatization is key to conducting structure-activity relationship (SAR) studies. nih.govresearchgate.netnih.gov

SAR studies on dipeptide inhibitors of human cytomegalovirus (HCMV) have utilized azetidine-containing scaffolds. nih.gov In these studies, systematic modifications were made at the N-terminus, the C-terminus, and the side chain of the C-terminal residue. nih.gov The results demonstrated that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain were critical for anti-HCMV activity, highlighting the specific structural requirements for biological function. nih.gov The conformational constraint imposed by the azetidine ring, identified as a γ-type reverse turn, was deemed influential for the observed activity. nih.gov

Furthermore, 3-substituted congeners of L-azetidine-2-carboxylic acid have been synthesized to serve as conformationally constrained analogues of other amino acids, such as phenylalanine, naphthylalanine, and leucine. nih.gov These derivatives are valuable for investigating the binding pockets of transporters and enzymes. For example, various amino acid analogs, including L-azetidine-2-carboxylic acid, have been used to probe the structural requirements for binding to the sodium-coupled neutral amino acid transporter SNAT2. researchgate.net Such studies provide crucial insights that can guide the design of novel, potent, and selective inhibitors or substrates for biological targets. researchgate.net

Incorporation into Peptides and Polypeptides

L-Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a structural analog of L-proline, differing by the presence of a four-membered ring instead of proline's five-membered ring. semanticscholar.orgwikipedia.org This structural similarity allows for its incorporation into peptides and proteins in place of proline residues. semanticscholar.orgclockss.org The substitution of proline with L-azetidine-2-carboxylic acid can significantly alter the structure, folding, and function of the resulting polypeptide chains. clockss.orgresearchgate.net

Experimental evidence has demonstrated the incorporation of L-azetidine-2-carboxylic acid into various proteins. For instance, it has been shown to replace proline in both human and rabbit hemoglobin. clockss.org Studies on rabbit reticulocytes have shown that L-azetidine-2-carboxylic acid is incorporated into hemoglobin intact. nih.gov Furthermore, the incorporation of radiolabeled L-azetidine-2-carboxylic acid into the alpha and beta chains of hemoglobin was found to be consistent with the known ratio of proline residues in these chains, suggesting a specific substitution for proline. nih.gov This incorporation occurs in a competitive manner with L-proline, as demonstrated by the reduced incorporation of radiolabeled proline in the presence of increasing concentrations of L-azetidine-2-carboxylic acid. nih.gov

Table 1: Effect of L-Azetidine-2-carboxylic Acid on L-Proline Incorporation into Hemoglobin

Concentration of L-Azetidine-2-carboxylic acid (mM)Reduction in L-[U-14-C]proline incorporation into hemoglobin (%)
125
558
1072

This table is based on data from a study on rabbit reticulocytes, where the concentration of L-[U-14-C]proline was 0.10 mM. nih.gov

The misincorporation of L-azetidine-2-carboxylic acid can lead to protein malformation and dysfunction. clockss.org In human skin fibroblasts, its presence has been associated with impaired cell growth and the formation of non-triple-helical procollagen (B1174764). clockss.org Synthetic peptides, such as oxytocin (B344502) and vasopressin, have also been modified by the substitution of proline with L-azetidine-2-carboxylic acid. clockss.org

Synthesis of Azetidine-Based Heterocyclic Compounds

L-Azetidine-2-carboxylic acid and its derivatives are valuable building blocks in synthetic organic chemistry for the construction of more complex heterocyclic systems. mdpi.commedwinpublishers.com The strained four-membered ring provides a unique scaffold that can be functionalized to generate a variety of novel compounds. medwinpublishers.com

One synthetic strategy involves the use of N-protected L-azetidine-2-carboxylic acid derivatives in reactions that expand or modify the heterocyclic core. For example, N-Boc-protected L-azetidine-2-carboxylic acid can be used as a precursor for various chemical transformations.

A notable application of azetidine derivatives is in the synthesis of hybrid heterocyclic compounds. Through aza-Michael addition reactions, derivatives of azetidine can be coupled with other nitrogen-containing heterocycles. For instance, (N-Boc-azetidin-3-ylidene)acetate can react with various NH-heterocycles like imidazole, benzimidazole, and indole (B1671886) to produce novel azetidine-heterocyclic hybrids. mdpi.com This method provides an efficient route to compounds such as azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole derivatives. mdpi.com

Another significant application is the use of L-azetidine-2-carboxylic acid derivatives in the synthesis of natural products and their analogs. For example, tert-butyl L-azetidine-2-carboxylate is a key intermediate in the synthesis of nicotianamine. clockss.org The synthesis involves the N-alkylation of the azetidine derivative with a suitable iodide, followed by further synthetic modifications to yield the final product. clockss.org

Furthermore, L-azetidine-2-carboxylic acid can be a starting point for the synthesis of other functionalized azetidines. For instance, α-trifluoromethylated azetidine-2-carboxylic acids can be synthesized from a derivative of L-azetidine-2-carboxylic acid through a Strecker-type reaction followed by hydrolysis. rsc.org

Table 2: Examples of Heterocyclic Compounds Synthesized from Azetidine Derivatives

Starting Azetidine DerivativeReagent/Reaction TypeSynthesized Heterocyclic Compound
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate1H-imidazole / aza-Michael additionAzetidine-imidazole hybrid
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate1H-benzimidazole / aza-Michael additionAzetidine-benzimidazole hybrid
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate1H-indole / aza-Michael additionAzetidine-indole hybrid
tert-butyl L-azetidine-2-carboxylate(S)-tert-butyl 4-iodo-2-((tert-butoxycarbonyl)amino)butanoate / N-alkylationIntermediate for Nicotianamine
Bicyclic trifluoromethylated oxazolidine (B1195125) (from azetidine derivative)TMSCN / Strecker-type reactionα-trifluoromethylated azetidine-2-carboxylic acid

This table provides a summary of synthetic routes to various heterocyclic compounds starting from derivatives of L-azetidine-2-carboxylic acid. clockss.orgmdpi.comrsc.org

The versatility of L-azetidine-2-carboxylic acid and its derivatives as synthons highlights their importance in medicinal chemistry and drug discovery for creating novel molecular architectures. mdpi.commedwinpublishers.com

Future Directions and Research Gaps

Elucidation of Novel Biological Activities and Mechanisms

While L-Aze is primarily known as a proline antagonist, ongoing research seeks to uncover additional biological activities and the intricate mechanisms that underpin them. A significant recent finding is its potent antifungal activity. acs.org

Antifungal Properties: Research has identified L-Aze as an environmentally friendly agent with low toxicity for controlling powdery mildew. acs.orgnih.gov Studies have demonstrated its effectiveness against Podosphaera xanthii, a pathogen that causes powdery mildew in cucurbits. acs.orgresearchgate.net This discovery opens a new avenue for its application as a biodegradable and potentially safer alternative to conventional fungicides. acs.org

Mechanism as a Proline Antagonist: L-Aze's toxicity stems from its structural similarity to L-proline, which allows it to be mistakenly recognized by prolyl-tRNA synthetases (ProRS). acs.orgmdpi.com This leads to its incorporation into newly synthesized proteins, a process known as misincorporation. acs.orgbiorxiv.org This substitution can alter protein structure and function. researchgate.netmdpi.com Research continues to explore the specificity of different ProRS enzymes, as some organisms that produce L-Aze have synthetases that can distinguish between L-Aze and L-proline, thus avoiding autotoxicity. uts.edu.au Understanding this discriminatory mechanism is a key research goal.

Allelopathy and Defense: In plants, L-Aze acts as an allelopathic agent, inhibiting the growth of competing plants and acting as a defense against predators by being toxic when ingested and incorporated into their proteins. acs.org Further investigation into the ecological role of L-Aze and the full spectrum of organisms it affects is warranted.

Future studies will likely focus on screening L-Aze and its derivatives for other bioactivities, such as antibacterial or antiviral properties, and elucidating the precise molecular interactions that lead to these effects. researchgate.net The combination of L-Aze synthases with peptide synthesis pathways holds promise for creating novel bioactive molecules. researchgate.net

Advanced Understanding of L-Aze-Induced Proteotoxicity

The primary mechanism of L-Aze's toxicity is proteotoxicity, which results from its misincorporation into proteins. This leads to a cascade of cellular problems, and significant research gaps remain in understanding this process fully.

Protein Misfolding and the Unfolded Protein Response (UPR): When L-Aze replaces proline, it can disrupt the normal folding of proteins, leading to an accumulation of misfolded proteins. biorxiv.orgmdpi.com This condition triggers a cellular stress pathway known as the Unfolded Protein Response (UPR). biorxiv.orgmdpi.com Recent studies in Arabidopsis and other plants have confirmed that L-Aze treatment stimulates the UPR. biorxiv.org In HeLa cells, L-Aze treatment was shown to activate the PERK and ATF6 arms of the UPR. mdpi.com Further research is needed to identify the full range of proteins affected by L-Aze misincorporation and the downstream consequences of UPR activation in different cell types, such as the oligodendrocytes implicated in in-vivo mammalian studies. oup.com

Cellular Stress and Apoptosis: The stress induced by misfolded proteins can lead to inflammation and programmed cell death (apoptosis). In murine BV2 microglial cells, L-Aze exposure was found to trigger pro-inflammatory and pro-apoptotic responses. mdpi.com It significantly reduced cell viability and increased the BAX/Bcl2 ratio, a key indicator of apoptosis. nih.gov The underlying mechanism is thought to involve endoplasmic reticulum (ER) stress and potentially mitochondrial dysfunction. mdpi.comoup.com A deeper understanding of how L-Aze induces these stress pathways could provide insights into diseases characterized by protein misfolding and neuroinflammation. mdpi.com

Impact on Specific Proteins and Pathways: L-proline is crucial for the structure of many important proteins, including collagen, keratin, and hemoglobin. mdpi.comresearchgate.net L-Aze has been shown to be incorporated into hemoglobin in rabbit reticulocytes. researchgate.net In the central nervous system, myelin basic protein (MBP) is particularly rich in proline, and it is hypothesized that L-Aze misincorporation into MBP could be relevant to the pathogenesis of demyelinating diseases. oup.com Future proteomic studies are essential to determine which proteins are most susceptible to L-Aze substitution and how this affects their function and downstream cellular pathways. uts.edu.au

Table 1: Effects of L-Aze on Cellular Stress Markers

Cell TypeMarkerObserved EffectReference
BV2 Microglial CellsNitric Oxide (NO)Significant increase at concentrations of 500 µM and higher. mdpi.com
BV2 Microglial CellsBAX/Bcl2 ratioIncreased, indicating a pro-apoptotic state. nih.gov
HeLa CellsPhospho-eIF2αIncreased levels, indicating UPR activation via the PERK pathway. mdpi.com
HeLa CellsSpliced XBP1 mRNAIncreased levels, indicating UPR activation. mdpi.com
ArabidopsisUnfolded Protein Response (UPR)Upregulated upon L-Aze treatment. biorxiv.org

Development of Targeted Therapies and Interventions

Given the potential for human exposure to L-Aze through food sources like sugar beets, developing strategies to mitigate its toxicity is a critical area of research. google.com

Competitive Inhibition with L-proline: A promising therapeutic strategy is the principle of competitive inhibition. Studies have shown that supplementing with L-proline can reverse the growth-inhibiting effects of L-Aze. biorxiv.org In Arabidopsis, full growth restoration was observed at an 8:1 ratio of L-proline to L-Aze. biorxiv.org Similarly, in BV2 microglial cells, co-administration with L-proline was shown to alleviate the detrimental effects of L-Aze. mdpi.com This suggests that maintaining a sufficient pool of L-proline can outcompete L-Aze for binding to prolyl-tRNA synthetase, thereby preventing its incorporation into proteins. acs.org Further research is needed to establish the efficacy and dynamics of this intervention in animal models.

Understanding Detoxification Mechanisms: Some organisms have evolved mechanisms to resist L-Aze's toxicity. For instance, the yeast Saccharomyces cerevisiae Sigma 1278b possesses novel genes from the N-acetyltransferase superfamily that are responsible for detoxifying L-Aze. science.govacs.org Elucidating these natural detoxification pathways could provide a blueprint for developing enzymatic or small-molecule therapies to neutralize L-Aze after exposure. Investigating how L-Aze-producing plants avoid autotoxicity is another key research direction that could reveal novel resistance strategies. uts.edu.aubiorxiv.org

Targeting the Unfolded Protein Response: Since L-Aze induces ER stress and the UPR, another potential therapeutic avenue is to modulate this response. oup.com Interventions that enhance the cell's protein folding capacity or promote the degradation of misfolded proteins could help alleviate L-Aze-induced proteotoxicity. researchgate.net This approach could have broader applications for other diseases involving proteotoxic stress. oup.com

Sustainable Bioproduction and Agricultural Applications

Beyond its toxic properties, L-Aze has potential applications in agriculture, driving research into sustainable methods for its production.

Bioproduction via Metabolic Engineering: Chemical synthesis of L-Aze can be costly. aichi-steel.co.jp A significant breakthrough has been the development of a biological route for L-Aze production using metabolically engineered Escherichia coli. acs.orgnih.gov By designing a pathway based on the methionine salvage pathway (Yang Cycle) and implementing strategies to enhance precursor supply and strain resistance, researchers have successfully produced L-Aze from glucose. nih.govx-mol.com The final engineered strain achieved a titer of 568.5 mg/L. acs.orgnih.gov This provides a cost-effective and sustainable method for producing L-Aze for agricultural use. acs.org Future work will likely focus on optimizing this bioproduction process to achieve industrial-scale yields. researchgate.net

Application as a Bio-fungicide: The L-Aze produced through fermentation has been confirmed to have potent antifungal activity against powdery mildew in cucurbits. acs.orgnih.gov This positions L-Aze as a promising biodegradable, low-toxicity biopesticide. acs.org Further field trials are needed to evaluate its efficacy, stability, and environmental impact under real-world agricultural conditions.

Role in Next-Generation Fertilizers: While L-Aze itself is phytotoxic, its derivatives play a crucial role in plant nutrition. researchgate.net Compounds like deoxymugineic acid, which contains an L-Aze moiety, are used by grasses to chelate and absorb iron from alkaline soils. researchgate.netaichi-steel.co.jp However, the instability and high synthesis cost of these natural compounds are major hurdles. aichi-steel.co.jp Research into creating more stable and inexpensive analogs, for example by replacing the L-Aze component with L-proline to create Proline Deoxymugineic Acid (PDMA), has shown great promise. aichi-steel.co.jp PDMA has demonstrated a superior growth-promoting effect and is more stable in soil, offering an environmentally friendly fertilizer solution to improve crop growth in iron-deficient soils, which make up a significant portion of the world's land. aichi-steel.co.jp

Table 2: Research Findings in L-Aze Bioproduction and Application

Area of ResearchKey FindingOrganism/SystemSignificanceReference
BioproductionEngineered a biological route for L-Aze production via the Yang Cycle.Escherichia coliProvides a sustainable and cost-effective production method. acs.orgnih.gov
Bioproduction YieldAchieved a final production titer of 568.5 mg/L from glucose.Engineered E. coliDemonstrates the feasibility of fermentative production. nih.govx-mol.com
Agricultural ApplicationDemonstrated curative and eradicative activity against Podosphaera xanthii (powdery mildew).Cucurbits (in vivo)Identifies L-Aze as a potent, natural bio-fungicide. acs.orgresearchgate.net
Fertilizer DevelopmentDeveloped Proline Deoxymugineic Acid (PDMA) as a stable, effective iron chelator.Grasses (e.g., rice, corn)Offers a next-generation, eco-friendly fertilizer for alkaline soils. aichi-steel.co.jp

Q & A

Q. How can researchers detect and quantify L-AZC in biological samples, and what are the challenges in distinguishing it from proline?

L-AZC can be identified using high-performance liquid chromatography (HPLC) paired with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These methods resolve its structural similarity to proline, particularly in detecting contamination in proline batches (up to 1% in commercial sources) . Researchers must validate analytical protocols to avoid cross-reactivity in studies involving proline metabolism or protein synthesis, as unintended L-AZC incorporation can confound results .

Q. What mechanisms underlie L-AZC's toxicity in eukaryotic cells?

L-AZC disrupts protein folding by substituting proline during translation, leading to misfolded proteins that trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This activates pathways like phospho-eIF2α and autophagy markers (e.g., LC3-II), culminating in mitochondrial dysfunction and apoptosis . Its toxicity is leveraged to study stress response pathways in models ranging from yeast to mammalian cells .

Q. How does L-AZC function as a proline analogue in competitive inhibition studies?

L-AZC competes with proline for incorporation into proteins and binding to proline-specific transporters (e.g., PAT1). This property is exploited to inhibit proline-dependent processes, such as collagen triple-helix formation, by replacing proline residues and destabilizing structural proteins . Researchers use dose-response assays to determine IC50 values for inhibition efficiency .

Advanced Research Questions

Q. How can yeast models be engineered to study L-AZC detoxification mechanisms?

Saccharomyces cerevisiae detoxifies L-AZC via N-acetyltransferase Mpr1, which acetylates the compound, rendering it non-toxic. Strains overexpressing Mpr1 show enhanced tolerance, enabling studies on enzyme kinetics (Km and Vmax) and genetic screening for stress-resistant mutants . This system is also used to isolate low-succinic-acid yeast strains by selecting for L-AZC resistance, which correlates with altered 2-oxoglutarate metabolism .

Q. What experimental designs are optimal for investigating L-AZC's role in collagen-related pathologies?

In fibrotic or cancer models, L-AZC is administered to inhibit procollagen folding by replacing proline in the Xaa position of collagen's Gly-Xaa-Yaa repeats. Researchers quantify collagen deposition via hydroxyproline assays or immunohistochemistry, comparing treated vs. control tissues. Dose-dependent reductions in collagen IV synthesis (e.g., in diabetic rat glomeruli) validate its anti-fibrotic potential .

Q. How does L-AZC-induced ER stress inform therapeutic strategies for protein aggregation diseases?

L-AZC's activation of UPR pathways (e.g., ATF6, IRE1) provides a model for studying neurodegenerative diseases like Alzheimer's. Researchers monitor markers such as BiP/GRP78 and CHOP to assess ER stress severity. Calcium chelators (e.g., BAPTA-AM) can be used to dissect Ca²⁺-dependent vs. -independent stress mechanisms .

Q. What metabolic engineering approaches utilize L-AZC resistance for industrial applications?

In Hansenula polymorpha and E. coli, heterologous expression of MPR1 confers L-AZC resistance, enabling selection of strains with engineered pathways (e.g., proline hydroxylation for hydroxyproline production). Flux balance analysis (FBA) optimizes substrate channeling, while RNA-seq identifies stress-responsive genes .

Methodological Considerations

  • Analytical Techniques : Use dual detection methods (HPLC-MS/NMR) to differentiate L-AZC from proline .
  • Yeast Models : Employ ΔMPR1 knockout strains to study endogenous detoxification limits or screen for suppressor mutations .
  • Cellular Assays : Combine L-AZC treatment with inhibitors (e.g., cycloheximide) to isolate translation-dependent toxicity .

Contradictions and Gaps

  • While L-AZC is consistently reported to induce ER stress, its effects on metabolic intermediates (e.g., 2-oxoglutarate in yeast) suggest context-dependent outcomes that require further mechanistic dissection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.